ATTO 532 maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H32N4O12S2 |
|---|---|
Molecular Weight |
740.8 g/mol |
IUPAC Name |
9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C33H32N4O12S2/c1-4-34-23-14-12-21-28(22-13-15-24(35-5-2)32(51(45,46)47)30(22)48-29(21)31(23)50(42,43)44)19-9-6-7-10-20(19)33(41)36(3)18-8-11-27(40)49-37-25(38)16-17-26(37)39/h6-7,9-10,12-17,34H,4-5,8,11,18H2,1-3H3,(H,42,43,44)(H,45,46,47) |
InChI Key |
LXZWEVVAIQLSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C2=C(C=C1)C(=C3C=CC(=[NH+]CC)C(=C3O2)S(=O)(=O)O)C4=CC=CC=C4C(=O)N(C)CCCC(=O)ON5C(=O)C=CC5=O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
ATTO 532 Maleimide: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 532 maleimide is a high-performance fluorescent probe belonging to the rhodamine family of dyes.[1][2][3][4][5] It is widely recognized for its exceptional brightness, photostability, and excellent water solubility, making it a versatile tool for a multitude of applications in biological research and drug development.[1][2][3][4][5] Key characteristics include strong absorption of light, a high fluorescence quantum yield, and significant thermal and photochemical stability.[1][4][5] These features make ATTO 532 particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2][3][4][5] The maleimide functional group allows for the specific covalent labeling of sulfhydryl (thiol) groups found in proteins and other biomolecules.[3][4]
Core Spectroscopic Properties
The performance of a fluorophore is defined by its unique spectroscopic characteristics. ATTO 532 exhibits a profile that makes it an excellent choice for fluorescence-based assays. The primary spectroscopic properties are summarized in the table below.
| Spectroscopic Property | Value | Reference |
| Excitation Wavelength (λex) | 532 nm | [2][6][7] |
| Emission Wavelength (λem) | 552 nm | [2][3][5] |
| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1cm-1 | [2][4][5] |
| Fluorescence Quantum Yield (ηfl) | 90% | [2][3][4][5] |
| Fluorescence Lifetime (τfl) | 3.8 ns | [2][5] |
| Correction Factor (CF260) | 0.20 | [2][5] |
| Correction Factor (CF280) | 0.09 | [2][5] |
| Molecular Weight (Maleimide) | 1063 g/mol | [2][4][5] |
Note: Spectroscopic properties can be influenced by the solvent and local environment. The data presented here are based on measurements in aqueous solutions.[2]
Experimental Protocols
The following section details a standard protocol for the labeling of proteins with this compound.
Protein Labeling with this compound
This protocol outlines the steps for conjugating this compound to proteins via cysteine residues.
1. Preparation of Protein Solution:
-
Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL. Recommended buffers include 10-100 mM phosphate, Tris, or HEPES at a pH of 7.0-7.5.[2][7] At this pH range, the thiol groups of cysteine residues are sufficiently nucleophilic for reaction with the maleimide.[2][7]
2. Reduction of Disulfide Bonds (if necessary):
-
If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, incubate the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2]
-
If DTT is used, it must be removed before the addition of the dye, typically by dialysis or using a gel filtration column, as it will compete for the maleimide.[2] TCEP does not need to be removed.[2]
3. Preparation of Dye Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4][5] This solution should be prepared immediately before use to ensure maximum reactivity.[3][4][5]
4. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
5. Stopping the Reaction:
-
To quench the unreacted maleimide, add a low molecular weight thiol, such as glutathione or mercaptoethanol, to the reaction mixture.[2]
6. Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and other small molecules using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.[2]
7. Determination of the Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[7]
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 532 nm (for ATTO 532).
-
The concentration of the protein and the dye can be calculated using the Beer-Lambert law, incorporating the correction factor for the dye's absorbance at 280 nm.[7]
Visualizations
Experimental Workflow for Protein Labeling
The following diagram illustrates the key steps in the protein labeling protocol.
Caption: Workflow for labeling proteins with this compound.
Principle of Thiol-Maleimide Ligation
This diagram illustrates the chemical reaction between the maleimide group of ATTO 532 and a thiol group on a biomolecule.
Caption: Reaction of this compound with a thiol group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.gentaur.com [cdn.gentaur.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. This compound BioReagent, suitable for fluorescence, ≥90% (coupling to thiols) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Atto 532 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
An In-depth Technical Guide to the Fluorescence Spectrum and Application of ATTO 532 Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ATTO 532 maleimide, a high-performance fluorescent dye. It details its spectral properties, chemical reactivity, and common experimental protocols for its use in labeling biomolecules.
Core Spectroscopic and Physicochemical Properties
ATTO 532 is a fluorescent label based on the rhodamine dye structure.[1][2][3][4][5][6][7][8] It is renowned for its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2][4][6][8] These characteristics make it exceptionally well-suited for high-sensitivity applications, including single-molecule detection, high-resolution microscopy techniques like STED and SIM, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][4][5][8][9] The dye is optimally excited by the 532 nm output from a frequency-doubled Nd:YAG laser.[1][4][5][8]
The maleimide functional group enables the specific labeling of molecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins.[1][5][7] The reaction between the maleimide and a thiol group proceeds readily under neutral to slightly alkaline conditions (pH 7.0-7.5), forming a stable thioether bond.[1][4][10]
Data Presentation: Quantitative Spectroscopic Data
The key spectral and physical characteristics of ATTO 532 are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 531 - 532 nm | [1][4][6][7][9][10][11][12] |
| Emission Maximum (λem) | 552 - 553 nm | [1][4][9][10][11][12][13] |
| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1cm-1 | [4][5][7][10][13] |
| Fluorescence Quantum Yield (ηfl) | 0.90 | [1][4][9][13] |
| Fluorescence Lifetime (τfl) | 3.8 ns | [4][13] |
| Correction Factor (CF280) | 0.09 - 0.11 | [4][10][13] |
Experimental Protocols and Methodologies
Protein Labeling with this compound
This protocol outlines the general procedure for conjugating this compound to a protein via its cysteine residues.
Materials:
-
Protein of interest (2-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.[4][10]
-
This compound.
-
Reducing agent (e.g., DTT or TCEP), if disulfide bond reduction is needed.[4]
Procedure:
-
Protein Preparation:
-
Dissolve the protein at a concentration of 2-10 mg/mL in a buffer free of amine-containing substances (like Tris) at pH 7.0-7.5.[4][10]
-
If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[4] If using DTT, the excess DTT must be removed by dialysis before adding the dye, as it will react with the maleimide.[4]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Stopping the Reaction (Optional):
-
Purification of the Conjugate:
Characterization: Determining the Degree of Substitution (DOS)
The DOS, which is the average number of dye molecules per protein, is a critical parameter for characterizing the conjugate.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the dye's absorption maximum, ~532 nm (Amax).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A280 - (Amax × CF280)] / εprotein
-
Where CF280 is the correction factor (0.09-0.11) and εprotein is the molar extinction coefficient of the protein at 280 nm.[13]
-
-
Calculate the dye concentration:
-
Calculate the DOS:
-
DOS = Dye Concentration / Protein Concentration
-
An optimal DOS for antibodies is typically between 2 and 10.[1]
Measurement of Fluorescence Spectrum
Procedure:
-
Dilute the purified ATTO 532-protein conjugate in a suitable buffer (e.g., PBS) to a concentration appropriate for the spectrofluorometer being used (typically in the nanomolar to low micromolar range).
-
Set the excitation wavelength to 532 nm.
-
Scan the emission spectrum from approximately 540 nm to 700 nm.
-
The resulting spectrum should show a peak at approximately 552-553 nm, confirming the fluorescence characteristics of the conjugated dye.[10][12][13]
Mandatory Visualizations
Signaling Pathway: Thiol-Reactive Labeling Chemistry
The diagram below illustrates the fundamental chemical reaction between the maleimide group of ATTO 532 and a thiol group, such as that on a cysteine residue of a protein.
Caption: Covalent bond formation between this compound and a protein thiol group.
Experimental Workflow Diagram
This diagram provides a high-level overview of the process from protein preparation to final characterization.
Caption: Workflow for labeling and characterizing proteins with this compound.
References
- 1. cdn.gentaur.com [cdn.gentaur.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. metabion.com [metabion.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Spectrum [Atto 532] | AAT Bioquest [aatbio.com]
- 12. This compound BioReagent, suitable for fluorescence, ≥90% (coupling to thiols) [sigmaaldrich.com]
- 13. spectra.arizona.edu [spectra.arizona.edu]
- 14. leica-microsystems.com [leica-microsystems.com]
- 15. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 16. spectra.arizona.edu [spectra.arizona.edu]
ATTO 532 Maleimide: A Comprehensive Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ATTO 532 maleimide, a high-performance fluorescent dye. This document details its core spectral properties, provides detailed experimental protocols for its use in advanced microscopy and flow cytometry, and illustrates its application in studying protein dynamics and signaling pathways.
Core Properties of this compound
ATTO 532 is a rhodamine-based fluorescent label known for its exceptional photostability and brightness.[1][2] The maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[1][3] This specificity makes it an invaluable tool for a wide range of biological applications.
Spectral Characteristics
The key spectral properties of ATTO 532 are summarized in the table below. Its strong absorption at 532 nm makes it ideally suited for excitation with frequency-doubled Nd:YAG lasers.[1][2]
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [1][4] |
| Emission Maximum (λem) | 552 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 1.15 x 10⁵ M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [5][6] |
| Fluorescence Lifetime (τ) | 3.8 ns | [4] |
Experimental Protocols
Detailed methodologies for protein labeling and advanced imaging applications are provided below.
Protein Labeling with this compound
This protocol outlines the steps for covalently labeling a protein with this compound.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.0-7.5
-
Reducing agent (e.g., DTT or TCEP) (optional)
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 10-100 mM phosphate, Tris, HEPES)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.[4] If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye.[4]
-
Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[4] Protect the stock solution from light.
-
Labeling Reaction: Add a 10-20 molar excess of the this compound stock solution to the protein solution while gently stirring.[4]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.[4]
-
Quenching (Optional): To stop the reaction, a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume excess maleimide.[4]
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.[3][4]
Caption: Workflow for an in-cell single-molecule FRET experiment.
Application in a Signaling Pathway: G Protein-Coupled Receptor (GPCR) Activation
While a specific study using this compound to delineate the entirety of the GPCR signaling cascade was not identified, its properties make it an excellent candidate for studying components of this pathway, particularly through FRET-based assays to monitor conformational changes in the receptor or G-protein subunits upon ligand binding.
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. [7]Upon binding of an extracellular ligand, the GPCR undergoes a conformational change, leading to the activation of an intracellular heterotrimeric G protein. [7]The activated G protein then initiates downstream signaling cascades.
This compound can be used to label specific cysteine residues within a GPCR or a G-protein subunit. In conjunction with a suitable FRET partner, this allows for the real-time monitoring of conformational changes that are indicative of receptor activation and G-protein coupling.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. cdn.gentaur.com [cdn.gentaur.com]
- 7. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
ATTO 532 Fluorescent Dye: A Technical Guide to Quantum Yield and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photophysical properties of the ATTO 532 fluorescent dye, with a core focus on its quantum yield. It is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based techniques. This document outlines the key spectroscopic data, a detailed experimental protocol for quantum yield determination, and illustrates relevant experimental workflows and applications.
Introduction to ATTO 532
ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes.[1][2][3] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2][3][4][5] These properties make ATTO 532 a highly suitable dye for sensitive applications, including single-molecule detection and high-resolution microscopy techniques such as STED, SIM, PALM, and dSTORM.[1][2][4][5] Furthermore, it is widely used in flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1][2][3][4][5] The dye is most efficiently excited in the 515 nm to 545 nm range, making the 532 nm laser line from a frequency-doubled Nd:YAG laser an ideal excitation source.[1][3][4][5]
Quantitative Spectroscopic Data
The photophysical properties of ATTO 532 are summarized in the table below. This data is crucial for designing and interpreting fluorescence-based experiments. The fluorescence quantum yield and lifetime were determined in an aqueous phosphate-buffered saline (PBS) solution at pH 7.4.[6]
| Parameter | Value | Reference |
| Quantum Yield (ηfl) | 90% | [1][4][5][7][8][9] |
| Max. Excitation Wavelength (λabs) | 532 nm | [1][4][5][7][8][9][10] |
| Max. Emission Wavelength (λfl) | 552 - 553 nm | [1][3][4][5][7][8][10] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 M-1 cm-1 | [1][4][5][7][8][9] |
| Fluorescence Lifetime (τfl) | 3.8 ns | [4][5][7][8][9] |
| Correction Factor (CF260) | 0.20 - 0.22 | [1][4][5][8] |
| Correction Factor (CF280) | 0.09 - 0.11 | [1][4][8][11] |
Experimental Protocol: Relative Quantum Yield Determination
The following protocol details the comparative method for determining the fluorescence quantum yield of a sample, such as ATTO 532, by comparing it to a standard with a known quantum yield.
Materials and Reagents
-
Test Sample: ATTO 532 (or other fluorophore of interest)
-
Standard: A reference dye with a known quantum yield in the same spectral region (e.g., Rhodamine 6G).
-
Solvent: Spectroscopic grade solvent (e.g., PBS at pH 7.4).[6]
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer
-
High-purity, clean quartz cuvettes
Methodology
-
Solution Preparation:
-
Prepare a stock solution of the test sample (ATTO 532) and the reference standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra for each dilution of the test sample and the standard.
-
Record the absorbance value at the selected excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Measure the fluorescence emission spectrum for each dilution of the test sample and the standard. The emission and excitation slit widths should be kept constant for all measurements.
-
Measure the emission of a solvent blank and subtract this background from each of the sample and standard spectra.
-
-
Data Analysis:
-
For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.
-
Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin.
-
The quantum yield of the test sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the linear regression plots of the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the test sample and standard solutions. If the same solvent is used for both, this term cancels out to 1.
-
-
Visualizations
Experimental Workflow for Quantum Yield Measurement```dot
Caption: Indirect immunofluorescence using an ATTO 532-labeled antibody.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. metabion.com [metabion.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. Spectrum [Atto 532] | AAT Bioquest [aatbio.com]
- 11. jenabioscience.com [jenabioscience.com]
Unveiling the Photostability of ATTO 532 Maleimide: An In-depth Technical Guide for Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photostability of ATTO 532 maleimide, a fluorescent probe widely utilized in advanced microscopy techniques. Renowned for its exceptional brightness and high photostability, ATTO 532 is a derivative of the well-known rhodamine 6G dye.[1][2][3][4][5] This guide delves into the quantitative photophysical properties, detailed experimental protocols for its use, and visual representations of key processes to empower researchers in leveraging the full potential of this robust fluorophore in demanding imaging applications.
Core Photophysical and Chemical Properties of this compound
ATTO 532 is characterized by its strong absorption, high fluorescence quantum yield, and excellent water solubility, making it highly suitable for single-molecule detection, flow cytometry, and various super-resolution microscopy techniques such as STED, PALM, and dSTORM.[1][2][3][4] The maleimide functional group allows for specific covalent labeling of thiol groups present in proteins and other biomolecules.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [6][7][8] |
| Emission Maximum (λem) | 552 nm | [6][7] |
| Molar Extinction Coefficient (ε) | 1.15 x 10^5 M-1 cm-1 | [6] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [1][8] |
| Fluorescence Lifetime (τ) | 3.8 ns | [6][7] |
| Molecular Weight | ~1063 g/mol |
Quantitative Insights into Photostability
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general procedure for labeling proteins with this compound.
Materials:
-
This compound
-
Protein of interest with available thiol groups (e.g., cysteine residues)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, the excess reducing agent must be removed by dialysis or a desalting column before adding the dye.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to quench the unreacted maleimide. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 532 nm (for ATTO 532).
Measurement of Photostability
This protocol provides a general workflow for quantifying the photostability of this compound-labeled samples in a microscopy setup.
Materials:
-
This compound-labeled sample (e.g., proteins, cells)
-
Microscope with a suitable laser line for excitation (e.g., 532 nm) and a sensitive detector
-
Imaging buffer (e.g., PBS)
-
Antifade reagent (optional)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare the labeled sample on a microscope slide or dish suitable for imaging.
-
Microscope Setup:
-
Turn on the microscope and the 532 nm laser.
-
Set the laser power to a level relevant to the intended imaging application.
-
Choose an appropriate objective lens and detector settings.
-
-
Image Acquisition:
-
Locate a region of interest containing the labeled sample.
-
Acquire a time-lapse series of images with continuous laser illumination. The time interval and total duration of the acquisition will depend on the photobleaching rate.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Select a region of interest (ROI) containing the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background ROI.
-
Normalize the fluorescence intensity by dividing each value by the initial intensity.
-
Plot the normalized intensity as a function of time.
-
Fit the resulting decay curve to an exponential function to determine the photobleaching rate constant or half-life.
-
Visualizing Key Processes
To further elucidate the application of this compound, the following diagrams illustrate the labeling reaction and the experimental workflow for photostability measurements.
Caption: Covalent labeling of a protein with this compound.
References
- 1. cdn.gentaur.com [cdn.gentaur.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]
- 5. metabion.com [metabion.com]
- 6. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Atto 532 BioReagent, suitable for fluorescence, ≥90% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
principle of maleimide reaction with thiol groups
An In-depth Technical Guide to the Thiol-Maleimide Reaction: Principles and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of thiol and maleimide groups is a cornerstone of bioconjugation chemistry, prized for its high specificity and efficiency under mild conditions. This Michael addition reaction facilitates the covalent linkage of biomolecules, a critical process in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics and research tools.[1][2][3] This technical guide provides a comprehensive overview of the thiol-maleimide reaction, detailing its underlying chemical principles, reaction kinetics, and critical experimental parameters. Furthermore, it offers detailed protocols for protein conjugation and addresses common challenges such as side reactions and conjugate stability, equipping researchers with the knowledge to effectively implement this powerful bioconjugation strategy.
Core Principles of the Thiol-Maleimide Reaction
The thiol-maleimide reaction is a Michael addition, where a thiol group, typically from a cysteine residue in a protein, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's electron-deficient double bond.[2] This results in the formation of a stable thioether bond, covalently linking the two molecules.[3][4] This reaction is highly selective for thiols, particularly within a specific pH range, making it an invaluable tool for site-specific modification of biomolecules.[3][4]
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the thiolate anion (R-S⁻) on the β-carbon of the maleimide ring. The resulting carbanion is then protonated by a proton source in the reaction medium, yielding the stable thiosuccinimide adduct.
Caption: General mechanism of the thiol-maleimide Michael addition reaction.
pH Dependence and Reaction Kinetics
The pH of the reaction buffer is a critical parameter that significantly influences both the rate and selectivity of the thiol-maleimide reaction.[3] The reaction is most efficient and selective for thiols within a pH range of 6.5 to 7.5.[3][4]
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group (pKa ~8.5) is predominantly protonated (R-SH), reducing its nucleophilicity.[3]
-
Above pH 7.5: The reaction becomes less selective as primary amines (e.g., from lysine residues) become deprotonated and can compete with thiols in reacting with the maleimide.[4] Furthermore, the maleimide ring is susceptible to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid.[4][5]
At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the optimal condition for chemoselectivity.[3][4]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
| Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics.[3] |
Potential Side Reactions and Stability Considerations
While the thiol-maleimide reaction is robust, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.
Maleimide Hydrolysis
The maleimide ring can undergo hydrolysis, with the rate increasing at higher pH.[4][5] If hydrolysis occurs before conjugation, the resulting maleamic acid is unreactive towards thiols.[4] However, if the thiosuccinimide conjugate undergoes ring-opening hydrolysis after formation, the resulting succinamic acid thioether is stable and resistant to the reverse reaction.[4][6]
Thiosuccinimide Ring Instability and Reversibility
The thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to the dissociation of the conjugate.[7][8] This can be a concern for the in vivo stability of ADCs, as the released drug may lead to off-target toxicity.[6][9] The stability of the linkage is influenced by the pKa of the thiol and the substituents on the maleimide.[8][10] Strategies to improve stability include the use of maleimide derivatives that promote rapid hydrolysis of the thiosuccinimide ring to the more stable ring-opened form.[6][9]
Thiazine Rearrangement
When a maleimide conjugates with a peptide or protein via an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[2][11] This side reaction is more prominent at basic pH and can lead to product heterogeneity.[2][12] Performing the conjugation at a lower pH (around 5.0) can suppress thiazine formation by keeping the N-terminal amine protonated.[2][12]
Experimental Protocols
The following protocols provide a general framework for the conjugation of maleimide-functionalized molecules to thiol-containing proteins. Optimization may be required for specific applications.
General Workflow for Protein-Maleimide Conjugation
Caption: A typical experimental workflow for protein-maleimide conjugation.
Detailed Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the steps for conjugating a maleimide-functionalized drug to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-functionalized drug linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1 mM EDTA
-
Quenching Solution: 1 M L-cysteine or N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Analytical instruments: UV-Vis spectrophotometer, HPLC, Mass Spectrometer
Procedure:
-
Antibody Preparation:
-
Reduction of Interchain Disulfide Bonds:
-
Drug-Linker Preparation:
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the reduced antibody solution. A molar excess of the drug-linker (typically 1.5 to 5-fold over the available thiol groups) is recommended to drive the reaction to completion.[13]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
-
Quenching the Reaction:
-
Purification of the ADC:
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be done using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the drug (at its specific maximum absorbance wavelength).[14]
-
Purity and Aggregation: Analyze the purified ADC by size-exclusion chromatography to assess for aggregates and by reverse-phase HPLC to determine purity.[3][18]
-
Confirmation of Conjugation: Use mass spectrometry to confirm the mass of the ADC and verify successful conjugation.[3]
-
Conclusion
The thiol-maleimide reaction remains a vital and widely used method in bioconjugation due to its high selectivity, rapid kinetics, and mild reaction conditions.[2][12] A thorough understanding of the reaction mechanism, the influence of pH, and potential side reactions is crucial for the successful design and synthesis of well-defined and stable bioconjugates. By carefully controlling the reaction parameters and employing appropriate analytical techniques for characterization, researchers can effectively leverage this powerful chemical tool for a wide range of applications in drug development, diagnostics, and fundamental biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 15. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 17. biotium.com [biotium.com]
- 18. broadpharm.com [broadpharm.com]
Technical Guide: Cysteine-Specific Labeling with ATTO 532 Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ATTO 532 maleimide, a fluorescent probe widely used for the specific labeling of cysteine residues in proteins and other biomolecules. We will delve into its photophysical properties, provide detailed experimental protocols, and illustrate its applications in contemporary research and drug discovery.
Introduction to this compound
ATTO 532 is a fluorescent dye belonging to the rhodamine family.[1][2][3][4] Its maleimide derivative is a thiol-reactive probe that forms a stable thioether bond with the sulfhydryl group of cysteine residues.[1][2][3] This high specificity allows for the precise, site-directed labeling of proteins, making it an invaluable tool for a multitude of applications, including fluorescence microscopy, single-molecule spectroscopy, and flow cytometry.[2][3][5]
Key features of ATTO 532 include its strong light absorption, high fluorescence quantum yield, and excellent photostability.[4] It is readily soluble in aqueous buffers, a crucial characteristic for biological experiments.[2]
Photophysical and Chemical Properties
A thorough understanding of the quantitative characteristics of this compound is essential for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [2][3] |
| Emission Maximum (λem) | 552 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 1.15 x 10^5 M⁻¹cm⁻¹ | [2][3] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [6] |
| Fluorescence Lifetime (τ) | 3.8 ns | [2] |
| Molecular Weight | 1063.13 g/mol | [2] |
| Reactive Group | Maleimide | [1][2][3] |
| Reactivity | Cysteine sulfhydryl groups | [1][2][3] |
| Resulting Bond | Thioether | [1][2] |
The Labeling Reaction: Cysteine-Specific Modification
The core of the labeling process is the reaction between the maleimide group of the dye and the sulfhydryl group of a cysteine residue. This reaction proceeds optimally at a neutral to slightly acidic pH (6.5-7.5), where the sulfhydryl group is sufficiently nucleophilic to attack the double bond of the maleimide ring, forming a stable covalent thioether linkage.
Reaction of this compound with a cysteine residue.
Experimental Protocols
This section provides a general workflow for labeling a protein with this compound, followed by a specific example for labeling Prothymosin α for in-cell single-molecule FRET studies.
General Protein Labeling Workflow
The following diagram outlines the key steps for labeling a protein with this compound.
General workflow for protein labeling with this compound.
Detailed Protocol: Labeling of Prothymosin α for Single-Molecule FRET
This protocol is adapted from a study on the conformational dynamics of proteins in living cells.[5] Prothymosin α, an intrinsically disordered protein, was labeled with ATTO 532 as the donor fluorophore for subsequent single-molecule Förster Resonance Energy Transfer (FRET) experiments.
Materials:
-
Purified Prothymosin α with engineered cysteine residues
-
ATTO 532 C2-maleimide (or equivalent)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling Buffer: 20 mM HEPES, 140 mM KCl, pH 7.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the purified Prothymosin α in the Labeling Buffer to a final concentration of 100-200 µM.
-
To ensure all cysteine residues are in their reduced, reactive state, add a 10-fold molar excess of TCEP.
-
Incubate the solution for 1 hour at room temperature.
-
Remove the excess TCEP by passing the protein solution through a desalting column equilibrated with fresh, degassed Labeling Buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound powder in anhydrous DMF or DMSO to prepare a 10 mM stock solution. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the reduced protein solution. The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.
-
-
Purification:
-
To remove unreacted dye, apply the labeling reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired final buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically elute first and can be identified by their color and fluorescence.
-
-
Characterization:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and 532 nm (for dye concentration).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm. The correction factor (CF) for ATTO 532 at 280 nm is approximately 0.09 (CF₂₈₀ = A₂₈₀ / A₅₃₂).
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₃₂ x CF₂₈₀)
-
-
Calculate the dye concentration using its molar extinction coefficient at 532 nm (115,000 M⁻¹cm⁻¹).
-
Determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein.
-
Applications in Research and Drug Development
This compound-labeled proteins are instrumental in a wide range of applications, from fundamental biological research to high-throughput drug screening.
Studying Protein Conformational Dynamics with FRET
One of the most powerful applications of this compound is in Förster Resonance Energy Transfer (FRET) experiments.[5] By labeling a protein with a donor fluorophore (like ATTO 532) and an acceptor fluorophore at two different sites, changes in the distance between these sites can be monitored as changes in FRET efficiency. This provides insights into protein folding, conformational changes, and interactions with other molecules.
The study of Prothymosin α in living cells is a prime example.[5] By labeling this intrinsically disordered protein with ATTO 532 (donor) and an appropriate acceptor dye, researchers were able to measure intramolecular distance distributions and dynamics within the cellular environment. This approach can be extended to study how cellular conditions or the presence of potential drug candidates affect the conformational landscape of a target protein.
Investigating Signaling Pathways
Fluorescently labeled proteins are essential tools for dissecting cellular signaling pathways. For instance, a kinase could be labeled with this compound to track its localization within the cell in response to a specific stimulus. By using techniques like Fluorescence Recovery After Photobleaching (FRAP) or Fluorescence Correlation Spectroscopy (FCS), the dynamics of the labeled kinase can be quantified, providing information about its binding partners and diffusion characteristics.
Visualizing a signaling pathway with a labeled kinase.
High-Throughput Screening in Drug Discovery
In drug discovery, FRET-based assays are often employed for high-throughput screening (HTS) to identify compounds that modulate the interaction between two proteins. For example, if a target protein and its binding partner are labeled with a FRET pair (e.g., ATTO 532 and a suitable acceptor), the binding event will result in a high FRET signal. A drug candidate that disrupts this interaction will lead to a decrease in the FRET signal, providing a straightforward readout for screening large compound libraries.
Stability and Storage
This compound is stable for at least three years when stored at -20°C and protected from light and moisture.[1] Stock solutions of the dye in anhydrous DMF or DMSO should be prepared fresh, but can be stored at -20°C for short periods. The thioether bond formed between the maleimide and the cysteine sulfhydryl group is highly stable under physiological conditions, ensuring the longevity of the fluorescent label on the protein.[7] Labeled proteins should be stored under conditions that are optimal for the unlabeled protein, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Conclusion
This compound is a robust and versatile tool for the site-specific labeling of cysteine residues in proteins. Its excellent photophysical properties and the stability of the resulting conjugate make it an ideal choice for a wide array of applications in modern biological research and drug development. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into the intricate workings of biological systems.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 6. cdn.gentaur.com [cdn.gentaur.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. jenabioscience.com [jenabioscience.com]
Methodological & Application
ATTO 532 Maleimide Protein Labeling: A Detailed Protocol for Researchers
Introduction
ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes.[1][2][3][4] It exhibits strong absorption and high fluorescence quantum yield, making it an ideal candidate for sensitive fluorescence-based applications.[1][2][3][4] Key characteristics include high photostability and excellent water solubility.[3] The maleimide functional group of ATTO 532 reacts specifically with free sulfhydryl (thiol) groups of cysteine residues on proteins to form a stable thioether bond.[2] This specific targeting of cysteines allows for precise and controlled labeling of proteins.[2] This application note provides a detailed protocol for the successful labeling of proteins with ATTO 532 maleimide, purification of the conjugate, and determination of the degree of labeling.
Materials and Methods
Materials
-
This compound
-
Protein of interest with at least one free cysteine residue
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Reducing agent (e.g., TCEP or DTT) (Optional)
-
Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes
Equipment
-
Spectrophotometer
-
Chromatography system or gravity flow setup
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Reagents
a. Protein Solution: Dissolve the protein of interest in PBS buffer (pH 7.2-7.5) to a final concentration of 2-10 mg/mL.[7] If the protein solution contains any thiol-containing substances, they must be removed by dialysis or buffer exchange prior to labeling.
b. (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds and need to be labeled, a reduction step is necessary.
-
Add a 10-fold molar excess of a reducing agent like TCEP to the protein solution.[3]
-
Incubate for 30 minutes at room temperature.
-
If DTT is used as the reducing agent, it must be removed by dialysis or a desalting column before adding the dye, as it contains a free thiol group that will react with the maleimide.[3] TCEP does not need to be removed.[3]
c. This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMF or DMSO.[1] This solution should be prepared fresh immediately before use.[2][4]
Protein Labeling Reaction
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[3] The optimal molar ratio may need to be determined empirically for each protein.
-
Mix the reaction solution thoroughly by gentle vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
Purification of the Labeled Protein
The unreacted dye must be removed from the protein-dye conjugate to ensure accurate downstream applications. Gel filtration chromatography is a common and effective method for this purification.[5][6]
-
Equilibrate a Sephadex G-25 gel filtration column with PBS buffer (pH 7.4).[5][6] For hydrophilic dyes like ATTO 532, a longer column (e.g., 30 cm) is recommended for better separation.[5][6]
-
Apply the reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with PBS buffer.
-
The first colored band to elute from the column is the labeled protein. The free, unreacted dye will elute later as a separate colored band.
-
Collect the fractions containing the labeled protein.
Data Presentation
The following table summarizes the key quantitative parameters for this compound and the labeling reaction.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 1063 g/mol | [3] |
| Excitation Maximum (λex) | 532 nm | [3][4] |
| Emission Maximum (λem) | 552 nm | [3] |
| Molar Extinction Coefficient (εmax) at 532 nm | 115,000 M⁻¹cm⁻¹ | [3][4] |
| Correction Factor (CF₂₈₀ = ε₂₈₀/εmax) | 0.09 | [3] |
| Reaction Conditions | ||
| Recommended Buffer | Phosphate, Tris, or HEPES | [3] |
| Reaction pH | 7.0 - 7.5 | [5][7] |
| Molar Excess of Dye | 10-20 fold | [3] |
| Incubation Time | 2 hours at RT or overnight at 4°C | [3] |
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is a crucial parameter that indicates the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 532 nm (A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law: Concentration of Dye (M) = A_max / (ε_max * path length)
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: Concentration of Protein (M) = (A₂₈₀ - (A_max * CF₂₈₀)) / (ε_protein * path length) Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL: DOL = Concentration of Dye / Concentration of Protein
The final formula to calculate the DOL is: DOL = (A_max * ε_protein) / ((A₂₈₀ - A_max * CF₂₈₀) * ε_max) [7]
Visualizations
Signaling Pathway of Thiol-Reactive Labeling
Caption: Reaction between this compound and a protein's cysteine residue.
Experimental Workflow for Protein Labeling
Caption: Step-by-step workflow for labeling proteins with this compound.
Conclusion
This protocol provides a comprehensive guide for the efficient and specific labeling of proteins using this compound. By following these detailed steps, researchers can reliably produce well-characterized fluorescently labeled proteins for a wide range of applications in drug discovery and life science research, including fluorescence microscopy, flow cytometry, and single-molecule detection.[3] Adherence to the recommended reaction conditions and purification procedures is critical for obtaining high-quality conjugates with optimal fluorescence properties.
References
- 1. cdn.gentaur.com [cdn.gentaur.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. Atto 532 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols: A Step-by-Step Guide for Antibody Conjugation with ATTO 532
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of antibodies with the fluorescent dye ATTO 532. ATTO 532 is a rhodamine-based dye known for its strong absorption, high fluorescence quantum yield, and photostability, making it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] The following protocol is specifically designed for the use of ATTO 532 NHS (N-hydroxysuccinimide) ester, which readily reacts with primary amino groups on the antibody to form a stable amide bond.
The degree of labeling (DOL), which is the molar ratio of the dye to the protein, is a critical parameter that can influence the performance of the conjugated antibody.[3][4] A low DOL may result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potential loss of antibody activity.[3][4] Therefore, it is often necessary to experimentally determine the optimal DOL for a specific application, typically aiming for a range of 2 to 10.[3][5]
Experimental Workflow
The overall workflow for antibody conjugation with ATTO 532 NHS ester involves several key stages: antibody preparation, dye preparation, the conjugation reaction, and purification of the final conjugate.
Figure 1. Experimental workflow for antibody conjugation with ATTO 532.
Quantitative Data Summary
The following table summarizes key quantitative data and parameters for the antibody conjugation reaction and characterization.
| Parameter | Recommended Value/Range | Reference |
| ATTO 532 NHS Ester Properties | ||
| Molar Extinction Coefficient (ε_max_) | 115,000 M⁻¹cm⁻¹ at 532 nm | [2] |
| Correction Factor (CF₂₈₀) | 0.09 | [2] |
| Reaction Conditions | ||
| Antibody Concentration | 2 - 10 mg/mL | [2][5][6] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | [2][6] |
| Molar Ratio (Dye:Antibody) | 2:1 to 20:1 (start with 10:1) | [2][7] |
| Reaction Time | 30 - 60 minutes | [2] |
| Reaction Temperature | Room Temperature (20-25°C) | [2][7] |
| Characterization | ||
| Optimal Degree of Labeling (DOL) | 2 - 10 | [3][5] |
Experimental Protocols
Materials
-
Antibody of interest (free of amine-containing buffers like Tris or glycine, and stabilizing proteins like BSA)
-
ATTO 532 NHS ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Phosphate Buffered Saline (PBS), pH 7.2 - 7.4
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or ammonium salts, it must be exchanged into an amine-free buffer such as PBS.[2][5] This can be achieved through dialysis, desalting columns, or spin filtration.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS.[5][6] The conjugation efficiency is highly dependent on the protein concentration.[6]
-
pH Adjustment: For the conjugation reaction, the pH of the antibody solution needs to be raised. Add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3-9.5) to the antibody solution to achieve a final bicarbonate concentration of 0.1 M and a pH of approximately 8.3.[2][6]
ATTO 532 NHS Ester Preparation
-
Dissolution: Immediately before use, dissolve the ATTO 532 NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.[2][6][7] This stock solution should be protected from light and moisture.[7][8]
Conjugation Reaction
-
Molar Ratio Calculation: Determine the desired molar excess of ATTO 532 NHS ester to the antibody. A starting point of a 10:1 molar ratio is often recommended.[7] The optimal ratio may need to be determined empirically.
-
Reaction Initiation: Add the calculated volume of the ATTO 532 NHS ester stock solution to the antibody solution while gently vortexing.[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[2][6] Gentle shaking or rotation during incubation can be beneficial.[7]
Purification of the Conjugated Antibody
-
Removal of Unreacted Dye: It is crucial to remove any unconjugated ATTO 532 to prevent background fluorescence.[4][9] This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[6][10]
-
Column Equilibration: Equilibrate the purification column with PBS (pH 7.2-7.4).
-
Sample Loading and Elution: Load the reaction mixture onto the column and elute with PBS. The first colored band to elute is the antibody-dye conjugate, while the slower-moving band is the free dye.[10]
-
Fraction Collection: Collect the fractions containing the purified conjugate.
Characterization: Determination of the Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (532 nm for ATTO 532).[11]
-
Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 532 nm (A_max_). If the absorbance is too high, dilute the sample with PBS and record the dilution factor.[3][9]
-
DOL Calculation: The degree of labeling can be calculated using the following formula:[11]
DOL = (A_max_ × ε_protein_) / [(A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_max_]
Where:
-
A_max_ = Absorbance of the conjugate at 532 nm
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
ε_protein_ = Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹)[3]
-
ε_max_ = Molar extinction coefficient of ATTO 532 at 532 nm (115,000 M⁻¹cm⁻¹)[2]
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (for ATTO 532, CF₂₈₀ = 0.09)[2]
-
Storage
The purified antibody-ATTO 532 conjugate should be stored under conditions similar to the unlabeled antibody. For long-term storage, it is recommended to store the conjugate at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6] The solution should be protected from light.[6][7] Adding a carrier protein like 0.1% BSA can help to stabilize the conjugate.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
Application Note: ATTO 532 Maleimide Labeling of Thiol-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including DNA sequencing, polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET) studies.[1][2][3] The covalent attachment of a fluorophore to an oligonucleotide allows for sensitive and specific detection. This application note provides a detailed protocol for the labeling of thiol-modified oligonucleotides with ATTO 532 maleimide.
ATTO 532 is a fluorescent dye belonging to the rhodamine family, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[4] The maleimide functional group of ATTO 532 reacts specifically with thiol (sulfhydryl) groups under mild conditions, forming a stable thioether bond.[5][6] This specific reactivity makes it an ideal choice for labeling oligonucleotides that have been synthetically modified to incorporate a thiol group. This process, known as post-synthetic labeling, ensures that the dye is attached at a specific, predetermined site on the oligonucleotide.
This document offers a comprehensive guide to the labeling procedure, including reagent preparation, the labeling reaction, purification of the conjugate, and characterization.
Key Properties of ATTO 532
A summary of the essential quantitative data for ATTO 532 is presented in the table below for easy reference.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 532 nm | [7] |
| Emission Wavelength (λem) | 552 nm | [4] |
| Extinction Coefficient (εmax) | 1.15 x 10⁵ M⁻¹ cm⁻¹ | [4] |
| Fluorescence Quantum Yield (ηfl) | 90% | [4] |
| Molecular Weight (MW) | 1063 g/mol | [4] |
| Recommended Storage | -20°C, protected from light and moisture | [4][6][7] |
Experimental Workflow
The overall process for labeling thiol-modified oligonucleotides with this compound, followed by purification and analysis, is depicted in the workflow diagram below.
Caption: Workflow for ATTO 532 labeling of thiol-modified oligonucleotides.
Experimental Protocols
Materials and Reagents
-
Thiol-modified oligonucleotide
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 100 mM phosphate buffer or Tris buffer, pH 7.0-7.5
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification columns (e.g., HPLC, Sephadex G-25)
-
Nuclease-free water
Protocol 1: Reduction of Thiol-Modified Oligonucleotide
Thiol groups on oligonucleotides can form disulfide bonds, which are unreactive with maleimides.[5][8] Therefore, a reduction step is necessary prior to the labeling reaction.
-
Dissolve the thiol-modified oligonucleotide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh solution of TCEP in nuclease-free water.
-
Add a 10- to 20-fold molar excess of TCEP to the oligonucleotide solution.
-
Incubate the mixture for 60 minutes at room temperature to reduce any disulfide bonds. TCEP is advantageous as it does not need to be removed before the addition of the maleimide dye.[4]
Protocol 2: this compound Labeling Reaction
-
Immediately prior to use, dissolve the this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.[4] Protect the solution from light.
-
To the reduced thiol-modified oligonucleotide solution, add a 10- to 20-fold molar excess of the this compound stock solution.[4][5]
-
Mix the reaction components thoroughly by gentle vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[4] The optimal reaction time may need to be determined empirically.
Protocol 3: Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides, which is essential for obtaining a high signal-to-noise ratio in downstream applications.[9][10]
Method A: High-Performance Liquid Chromatography (HPLC)
-
Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides.[9][11]
-
Use a suitable C18 column and a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and 532 nm (for the ATTO 532 dye).
-
The doubly-labeled peak, corresponding to the correctly labeled oligonucleotide, will absorb at both wavelengths and typically has a longer retention time than the unlabeled oligonucleotide.
-
Collect the desired fractions and lyophilize.
Method B: Gel Filtration Chromatography
-
For less stringent purity requirements, size-exclusion chromatography using a Sephadex G-25 column can be employed to separate the labeled oligonucleotide from the smaller, unreacted dye molecules.[4][6]
-
Equilibrate the column with nuclease-free water or a suitable buffer.
-
Apply the reaction mixture to the column.
-
Elute the sample with the equilibration buffer. The labeled oligonucleotide will elute in the void volume, while the free dye will be retained and elute later.
-
Collect the initial colored fractions containing the purified product.
Characterization of the Labeled Oligonucleotide
After purification, it is important to characterize the final product to determine the concentration and labeling efficiency.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified solution at 260 nm (A₂₆₀) and 532 nm (A₅₃₂).
-
The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.
-
The concentration of the dye can be calculated using the extinction coefficient of ATTO 532 at 532 nm (115,000 M⁻¹ cm⁻¹).[4]
-
The degree of labeling (DOL) can be determined by the ratio of the molar concentration of the dye to the molar concentration of the oligonucleotide.
-
-
Mass Spectrometry:
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the dye to the oligonucleotide by verifying the expected mass of the conjugate.
-
Storage
Fluorescently labeled oligonucleotides are sensitive to light and should be stored at -20°C in the dark.[9] For long-term storage, it is recommended to resuspend the oligonucleotide in a slightly basic buffer (e.g., TE buffer, pH 8.0) and store in aliquots to avoid repeated freeze-thaw cycles.[9]
Signaling Pathway and Logical Relationship Diagram
The chemical reaction between the thiol group of the oligonucleotide and the maleimide group of the ATTO 532 dye is a Michael addition reaction, resulting in a stable thioether bond.
Caption: Reaction scheme for this compound and a thiol-modified oligonucleotide.
References
- 1. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterisation of fluorescent oligonucleotides. Effect of internal labelling on protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. Atto 532 マレイミド BioReagent, suitable for fluorescence, ≥90% (coupling to thiols) | Sigma-Aldrich [sigmaaldrich.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ATTO 532 Maleimide Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the optimal use of ATTO 532 maleimide in labeling reactions, ensuring high efficiency and reproducibility for your research and development needs.
Introduction to this compound Chemistry
ATTO 532 is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield (approximately 90%), excellent photostability, and good water solubility.[1] These characteristics make it an ideal candidate for a wide range of applications, including single-molecule detection, high-resolution microscopy (such as STED and SIM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The maleimide functional group allows for specific covalent labeling of biomolecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins or thiol-modified oligonucleotides.[1] The reaction, a Michael addition, forms a stable thioether bond.[3]
The success of the labeling reaction is highly dependent on the reaction conditions, particularly the buffer composition and pH.
Optimal Buffer and pH Conditions
The reaction between a maleimide and a thiol group is highly pH-dependent. The optimal pH range for this reaction is between 6.5 and 7.5.[3][4] Within this range, the thiol group is sufficiently deprotonated to be nucleophilic and react efficiently with the maleimide, while minimizing side reactions with other nucleophilic groups like amines.[3][5][6][7][8]
Key Considerations for Buffer Selection:
-
pH: Maintain a pH between 7.0 and 7.5 for optimal reaction kinetics and selectivity.[2][5][6][7][8][9] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3][4]
-
Buffer Type: Common buffers used for maleimide reactions include Phosphate-Buffered Saline (PBS), Tris, HEPES, and MES.[2][5][7][9][10]
-
Amine-Free Buffers: It is crucial to use buffers free of primary and secondary amines, as these can compete with the thiol reaction, especially at pH values above 7.5.[4][6]
-
Thiol-Free Buffers: The buffer should not contain any thiol-containing compounds, such as dithiothreitol (DTT), as they will react with the maleimide dye.[9]
Summary of Recommended Reaction Conditions:
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 7.5 | Balances thiol reactivity and minimizes side reactions.[2][5][6][7][8][9] |
| Buffers | PBS, Tris, HEPES, MES (10-100 mM) | Ensure the buffer is amine-free and thiol-free.[2][5][7][9][10] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[5][7] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and may require optimization.[2][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (1-2 hours).[2][3] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins.[2][3] |
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein in the chosen reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 2-10 mg/mL.[5][7]
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2] Incubate for 20-30 minutes at room temperature.
-
If DTT was used as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will react with the maleimide.[2] TCEP does not need to be removed.[2]
-
Degas the buffer to prevent re-oxidation of thiols.[10]
-
-
This compound Stock Solution:
Labeling Reaction
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).[2][9] Add the dye solution dropwise while gently stirring.
-
Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 4°C.[2]
-
(Optional) To stop the reaction, add a low molecular weight thiol such as glutathione or mercaptoethanol to quench any unreacted maleimide.[2][5]
Purification of the Conjugate
-
Separate the labeled protein from unreacted dye and byproducts.
-
Gel filtration chromatography (e.g., Sephadex G-25) is a common and effective method.[2][8]
-
Alternatively, dialysis or spin filtration can be used.[2][5]
-
The first colored, fluorescent band to elute from a gel filtration column is the desired conjugate.[6]
Storage of the Conjugate
-
Store the purified conjugate under the same conditions as the unlabeled protein.
-
For short-term storage (up to one week), keep at 4°C, protected from light.[9]
-
For long-term storage, add a cryoprotectant like glycerol (to 50%) and store in aliquots at -20°C or -80°C.[5][9] Avoid repeated freeze-thaw cycles.[5]
Diagrams
References
- 1. cdn.gentaur.com [cdn.gentaur.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. Atto 532 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. leica-microsystems.com [leica-microsystems.com]
Application Note and Protocol: Determining the Dye-to-Protein Ratio for ATTO 532 Labeling
Introduction
Covalent labeling of proteins with fluorescent dyes is a fundamental technique in biological research and drug development. It enables the visualization, tracking, and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays. ATTO 532 is a bright and photostable fluorescent label, spectrally similar to Rhodamine 6G, making it an excellent choice for these applications.[1][2][3]
A critical parameter for ensuring the quality and reproducibility of fluorescently labeled proteins is the dye-to-protein ratio, also known as the Degree of Labeling (DOL).[4] This ratio represents the average number of dye molecules conjugated to a single protein molecule.[5] An optimal DOL is crucial: under-labeling results in a weak signal and reduced sensitivity, while over-labeling can lead to fluorescence quenching, protein aggregation, and potential loss of biological activity.[5]
This document provides a detailed protocol for labeling proteins with ATTO 532 NHS-ester and a step-by-step guide to accurately calculate the dye-to-protein ratio using absorption spectroscopy.
Spectroscopic Properties of ATTO 532
Accurate DOL calculation relies on the specific spectroscopic properties of the dye. The key parameters for ATTO 532 are summarized below.
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 532 nm | [1][2][6][7] |
| Molar Extinction Coefficient (εdye) at λmax | 115,000 M-1cm-1 | [1][2][8][9][10][11][12] |
| Correction Factor (CF280) | 0.11 | [1][9][10] |
The Correction Factor (CF₂₈₀) is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax (A₂₈₀/Amax). It is essential for correcting the total absorbance of the conjugate at 280 nm, which includes contributions from both the protein and the dye.[4][10]
Experimental Workflow
The overall process for labeling a protein with ATTO 532 and determining the DOL involves several key stages, from initial protein preparation to the final calculation.
Caption: Workflow for ATTO 532 protein labeling and DOL calculation.
Experimental Protocol
This protocol is optimized for labeling proteins with ATTO 532 NHS-ester, which reacts with primary amino groups (e.g., lysine side chains).[1][3]
Part A: Materials and Reagents
-
Protein of Interest: 1-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES). Buffers containing Tris or glycine are not suitable as they will compete for reaction with the NHS-ester.[13]
-
ATTO 532 NHS-ester: Store at -20°C, protected from light and moisture.[1][14]
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3.
-
Solvent: Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][13]
-
Purification Column: Sephadex G-25 gel filtration column or dialysis cassette (e.g., 10K MWCO).[13][15]
-
Spectrophotometer and Quartz Cuvettes
Part B: Protein and Dye Preparation
-
Protein Solution: Prepare your protein in an amine-free buffer at a concentration of at least 2 mg/mL.[13][16] If your protein is in an incompatible buffer, exchange it for PBS or 100 mM sodium bicarbonate buffer (pH 8.3) via dialysis or using a spin concentrator.
-
pH Adjustment: Ensure the final pH of the protein solution is between 8.0 and 9.0 for optimal labeling. A pH of 8.3 is a good starting point.[13]
-
ATTO 532 Stock Solution: Equilibrate the vial of ATTO 532 NHS-ester to room temperature before opening to prevent moisture condensation.[1] Prepare a 10 mg/mL stock solution by dissolving 1 mg of the dye in 100 µL of anhydrous DMSO or DMF.[13] This solution should be prepared immediately before use.[1][3]
Part C: ATTO 532 Labeling Reaction
-
Molar Ratio: The optimal molar ratio of dye to protein for labeling can vary. A 10:1 dye-to-protein molar excess is a common starting point.[14] You may need to optimize this ratio to achieve the desired DOL.
-
Reaction: Add the calculated volume of the ATTO 532 stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[13][14] Gentle shaking or rotation can improve labeling efficiency.
Part D: Purification of the Conjugate
It is critical to remove all non-conjugated dye before making spectroscopic measurements.[4]
-
Gel Filtration: Load the reaction mixture onto a pre-equilibrated Sephadex G-25 column. The first colored band to elute is the labeled protein conjugate.[15][17] Collect the fractions.
-
Dialysis: Alternatively, dialyze the reaction mixture against PBS (or a suitable storage buffer) overnight at 4°C with several buffer changes to remove the free dye.
Part E: Calculation of the Dye-to-Protein Ratio (DOL)
-
Spectroscopic Measurement:
-
Measure the absorbance of the purified protein-dye conjugate solution in a 1 cm pathlength quartz cuvette.
-
Record the absorbance at 280 nm (A280) and at the dye's absorbance maximum, ~532 nm (Amax) .
-
Note: If the absorbance reading is above 2.0, dilute the sample with buffer, re-measure, and remember to account for the dilution factor in your calculations.[4][5]
-
-
Calculations:
Step 1: Calculate the Molar Concentration of the Dye ([Dye]) Use the Beer-Lambert law with the absorbance at the dye's λmax.
[Dye] (M) = A_max / ε_dye
-
Amax = Absorbance at 532 nm
-
εdye = 115,000 M-1cm-1
Step 2: Calculate the Corrected Protein Absorbance (Aprot) Correct the A₂₈₀ reading for the dye's contribution.[12][17]
A_prot = A₂₈₀ - (A_max * CF₂₈₀)
-
A280 = Absorbance at 280 nm
-
CF280 = 0.11
Step 3: Calculate the Molar Concentration of the Protein ([Protein]) Use the corrected protein absorbance and the protein's specific molar extinction coefficient.
[Protein] (M) = A_prot / ε_prot
-
εprot = Molar extinction coefficient of your specific protein at 280 nm (M-1cm-1). This can be calculated from the protein's amino acid sequence.
Step 4: Calculate the Degree of Labeling (DOL) This is the final molar ratio of dye to protein.[4]
DOL = [Dye] / [Protein]
-
Data Calculation Summary
| Step | Calculation | Formula | Your Values | Result |
| 1 | Measure Absorbance | Amax (at 532 nm)A280 | ||
| 2 | Calculate Dye Molarity | [Dye] = A_max / 115,000 | M | |
| 3 | Calculate Corrected Protein Absorbance | A_prot = A₂₈₀ - (A_max * 0.11) | ||
| 4 | Calculate Protein Molarity | [Protein] = A_prot / ε_prot | M | |
| 5 | Calculate DOL | DOL = [Dye] / [Protein] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DOL | - Insufficient dye-to-protein molar ratio.- Protein concentration too low (<2 mg/mL).[13][16]- Reaction pH is too low.- Presence of amine-containing buffers (Tris, glycine).[13]- Hydrolyzed NHS-ester. | - Increase the molar excess of dye in the reaction.- Concentrate the protein before labeling.- Ensure reaction buffer pH is 8.3-9.0.- Exchange protein into an amine-free buffer.- Prepare fresh dye stock solution immediately before use. |
| High DOL / Protein Precipitation | - Excessive dye-to-protein molar ratio.- Over-labeling can decrease protein solubility.[5] | - Reduce the molar excess of dye in the reaction.- Optimize the reaction time; a shorter incubation may be sufficient. |
| Inaccurate DOL Calculation | - Incomplete removal of free dye.- Incorrect molar extinction coefficient for the protein.- Spectrophotometer not properly blanked. | - Ensure thorough purification by gel filtration or extensive dialysis.[4]- Verify the εprot value based on the protein's sequence.- Use the same buffer for blanking as used for the sample dilution. |
| Conjugate shows a low molecular weight band on a gel | The conjugate solution still contains free dye. | The sample must be purified again to remove the unbound dye.[16] |
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Spectrum [Atto 532] | AAT Bioquest [aatbio.com]
- 7. metabion.com [metabion.com]
- 8. Extinction Coefficient [Atto 532] | AAT Bioquest [aatbio.com]
- 9. hypermol.com [hypermol.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. leica-microsystems.com [leica-microsystems.com]
- 13. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. spectra.arizona.edu [spectra.arizona.edu]
Purifying ATTO 532 Labeled Proteins: A Guide to Gel Filtration Chromatography
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of protein localization, interaction, and dynamics. ATTO 532, a bright and photostable fluorescent dye, is a popular choice for protein labeling.[1][2][3] Following the labeling reaction, a critical step is the removal of unconjugated, free dye from the protein solution. Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a highly effective method for this purification step.[4][5][6][7] This technique separates molecules based on their size, allowing for the efficient separation of large labeled proteins from smaller, unbound dye molecules.[5][6]
This document provides a detailed protocol for the purification of ATTO 532 labeled proteins using gel filtration chromatography. It includes protocols for both the labeling reaction and the subsequent purification, as well as guidelines for data analysis and troubleshooting.
Principle of Gel Filtration Chromatography
Gel filtration chromatography separates molecules based on their hydrodynamic radius as they pass through a column packed with a porous gel matrix.[5][8] Larger molecules, such as the ATTO 532-labeled protein, are excluded from the pores of the gel beads and therefore travel through the column more quickly, eluting first.[5][6] Smaller molecules, like the free ATTO 532 dye, can enter the pores, resulting in a longer path through the column and later elution.[5] This differential elution allows for the effective separation of the labeled protein from the unreacted dye.
Experimental Workflow
The overall experimental workflow for labeling and purifying proteins with ATTO 532 using gel filtration is depicted below.
Caption: Workflow for ATTO 532 protein labeling and purification.
Detailed Protocols
Protein Preparation
Critical: The protein solution must be in an amine-free buffer, as primary amines will compete with the protein for reaction with the NHS-ester of the dye.[9][10]
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or MES.[9] This can be achieved by dialysis or using a desalting column.
-
pH Adjustment: The optimal pH for the labeling reaction with ATTO 532 NHS-ester is between 8.2 and 8.5.[9] Adjust the pH of the protein solution accordingly using a suitable buffer, for example, 100 mM sodium bicarbonate.[9]
-
Protein Concentration: The recommended protein concentration for labeling is between 2-10 mg/mL.[9][11] If the concentration is too low, the labeling efficiency may be reduced.[9]
ATTO 532 Labeling Reaction
Note: ATTO 532 NHS-ester is sensitive to moisture and should be handled accordingly.[1][2]
-
Prepare ATTO 532 NHS-ester Stock Solution: Dissolve the ATTO 532 NHS-ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[9] This solution should be prepared fresh before use.
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 3-fold molar excess of the dye.[10] The optimal ratio may need to be determined empirically for each protein.
-
Initiate Labeling Reaction: Add the calculated volume of the ATTO 532 NHS-ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]
Purification using Gel Filtration Chromatography
-
Column Selection: A Sephadex G-25 column or an equivalent gel filtration resin is suitable for separating the labeled protein from the free dye.[9][10] For hydrophilic dyes like ATTO 532, a longer column (e.g., 30 cm) may provide better separation.[10]
-
Column Equilibration: Equilibrate the gel filtration column with at least 2-3 column volumes of the desired storage buffer for your protein (e.g., PBS).
-
Sample Application: Carefully apply the labeling reaction mixture to the top of the equilibrated column.
-
Elution: Begin eluting the sample with the equilibration buffer. The ATTO 532 labeled protein, being larger, will travel faster through the column and elute first as a colored, fluorescent band.[10] The smaller, unbound ATTO 532 dye will elute later.
-
Fraction Collection: Collect fractions of the eluate. The separation of the labeled protein and free dye can often be monitored visually.
Data Analysis and Quality Control
Spectroscopic Analysis
After purification, it is essential to determine the concentration of the labeled protein and the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[9]
-
Measure Absorbance: Measure the absorbance of the purified protein solution at 280 nm (A280) and at the maximum absorbance of ATTO 532, which is 532 nm (Amax).[1][3]
-
Calculate Protein Concentration and DOL: The protein concentration and DOL can be calculated using the following formulas. A correction factor (CF) is used to account for the absorbance of the dye at 280 nm.[9]
Protein Concentration (mg/mL): c (mg/mL) = [ (A280 - (Amax * CF)) / ε_protein ] * MW_protein
Degree of Labeling (DOL): DOL = (Amax * ε_protein) / [ (A280 - (Amax * CF)) * ε_dye ]
| Parameter | Description | Value for ATTO 532 |
| A280 | Absorbance of the conjugate at 280 nm | Measured |
| Amax | Absorbance of the conjugate at 532 nm | Measured |
| CF | Correction factor (A280 / Amax for free dye) | 0.09[1] |
| ε_protein | Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹) | Protein specific |
| MW_protein | Molecular weight of the protein (in g/mol ) | Protein specific |
| ε_dye | Molar extinction coefficient of ATTO 532 at 532 nm (in M⁻¹cm⁻¹) | 115,000 M⁻¹cm⁻¹[1][3] |
SDS-PAGE Analysis
To visually confirm the purity of the labeled protein, perform SDS-PAGE analysis.
-
Run the purified labeled protein on an SDS-PAGE gel.
-
Visualize the gel under UV or blue light to detect the fluorescently labeled protein band.
-
Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize all protein bands.
-
A pure sample should show a single fluorescent band corresponding to a single protein band on the stained gel. Any low molecular weight fluorescent band indicates the presence of residual free dye, and further purification may be necessary.[9][11]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | - Protein concentration is too low.[9] - pH of the reaction is not optimal.[9] - Presence of primary amines in the buffer.[9][10] | - Concentrate the protein to at least 2 mg/mL.[9] - Ensure the pH is between 8.2 and 8.5.[9] - Perform buffer exchange to an amine-free buffer.[9][10] |
| Over-labeling of Protein | - Molar ratio of dye to protein is too high. | - Reduce the molar excess of the ATTO 532 NHS-ester in the labeling reaction. |
| Poor Separation of Labeled Protein and Free Dye | - Improperly packed gel filtration column. - Column is too short. | - Repack the column. - Use a longer column for better resolution, especially for hydrophilic dyes.[10] |
| Precipitation of Protein during Labeling or Purification | - High degree of labeling leading to aggregation. - Buffer conditions are not optimal for protein stability. | - Reduce the molar ratio of dye to protein. - Optimize buffer components (e.g., salt concentration, additives). |
| Presence of Free Dye after Purification | - Incomplete separation during gel filtration. | - Repeat the gel filtration step. - Consider using a longer column or a different type of size-exclusion resin. |
Signaling Pathway and Logical Relationship Diagrams
The logical relationship for calculating the Degree of Labeling (DOL) is outlined below.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. A laboratory exercise for visible gel filtration chromatography using fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 6. goldbio.com [goldbio.com]
- 7. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Chromatography - fSEC | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. jenabioscience.com [jenabioscience.com]
Using ATTO 532 Maleimide for Enhanced STED Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stimulated Emission Depletion (STED) microscopy is a super-resolution imaging technique that overcomes the diffraction limit of light, enabling the visualization of subcellular structures with unprecedented detail.[1] The choice of fluorophore is critical for achieving high-quality STED images. ATTO 532, a fluorescent label related to Rhodamine 6G, is an excellent candidate for STED microscopy due to its strong absorption, high fluorescence quantum yield, and photostability.[2][3][4][5][6] This document provides detailed application notes and protocols for the use of ATTO 532 maleimide in STED microscopy, from protein labeling to image acquisition.
ATTO 532 is efficiently excited by the 532 nm laser line, which is common on many microscopy setups.[2][3][6] Its maleimide derivative allows for specific covalent labeling of thiol groups on cysteine residues within proteins, making it a valuable tool for studying protein localization and dynamics at the nanoscale.[2][3][7]
Photophysical Properties of ATTO 532
The exceptional photophysical properties of ATTO 532 make it highly suitable for STED microscopy and other high-resolution imaging techniques.[2][3][7] A summary of its key characteristics is presented below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [2][3][5][8][9] |
| Emission Maximum (λem) | 552 nm / 553 nm | [3][5][7][8][9] |
| Molar Extinction Coefficient (ε) | 1.15 x 10^5 M⁻¹cm⁻¹ | [2][3][9] |
| Fluorescence Quantum Yield (Φ) | 90% | [2][3][7][9] |
| Fluorescence Lifetime (τ) | 3.8 ns / 4.1 ns | [2][3][9] |
| Molecular Weight (Maleimide) | ~1063 g/mol | [3][9] |
Experimental Protocols
I. Protein Labeling with this compound
This protocol outlines the steps for labeling a protein with this compound. The maleimide group specifically reacts with free sulfhydryl (thiol) groups of cysteine residues to form a stable thioether bond.[2][3][7]
Materials:
-
Protein of interest (in a suitable buffer, pH 7.0-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reducing agent (e.g., DTT or TCEP), optional
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 100 mM MES buffer, pH ~6.0)[7]
Procedure:
-
Protein Preparation:
-
Dissolve the protein at a concentration of 50-100 µM (or 1-5 mg/mL) in a suitable buffer at pH 7.0-7.5. Common buffers include phosphate, Tris, or HEPES. The protein solution should be free of amine-containing substances.[10]
-
If the protein contains disulfide bonds that need to be labeled, reduction is necessary. A 10-fold molar excess of a reducing agent like DTT or TCEP can be used. If DTT is used, it must be removed by dialysis before adding the dye, as it will react with the maleimide. TCEP does not require removal.
-
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
A starting molar ratio of 10:1 (dye:protein) is recommended.[7] For example, add 5 µL of the 10 mM dye stock solution to 95 µL of the protein solution.[7] The optimal ratio may need to be determined empirically (e.g., testing 5:1, 15:1, and 20:1 ratios).[7]
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.[11]
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding an excess of a free-thiol containing reagent like glutathione to quench any unreacted maleimide.[11]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25). For hydrophilic dyes like ATTO 532, a longer column (e.g., 30 cm) is preferable.
-
Equilibrate the column with PBS buffer (pH 7.4).[10]
-
Elute the protein-dye conjugate with the same buffer. The first colored, fluorescent band to elute is the labeled protein.[10]
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and 532 nm (for ATTO 532).
-
The DOL can be calculated using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm. An optimal DOL for most antibodies is between 2 and 10.[7]
-
II. Sample Preparation for STED Microscopy
Proper sample preparation is crucial for obtaining high-resolution STED images.
Materials:
-
ATTO 532-labeled protein
-
Cells grown on #1.5 coverslips (0.170 mm thickness)[12]
-
Fixation solution (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., PBS with serum)
-
Mounting medium with a refractive index matching the immersion oil (e.g., TDE-based media)[13][14]
Procedure:
-
Cell Culture and Fixation:
-
Immunolabeling (if using antibodies):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the samples with PBS.[13]
-
Block non-specific binding sites with a suitable blocking buffer for at least 15 minutes.[15]
-
Incubate with the primary antibody, followed by the ATTO 532-labeled secondary antibody. Higher antibody concentrations (2 to 5-fold higher than for conventional microscopy) are often beneficial for STED to ensure high labeling density.[14]
-
-
Mounting:
-
Mount the coverslip on a microscope slide using a mounting medium with a refractive index that matches the immersion oil (typically around 1.518).[14] 2,2'-thiodiethanol (TDE) based mounting media are a good choice.[13] If the mounting medium does not harden, seal the coverslip with nail polish.[13]
-
III. STED Microscopy and Image Acquisition
Instrumentation:
-
A STED microscope equipped with an excitation laser at ~532 nm and a depletion laser with a wavelength in the red part of the spectrum (e.g., 592 nm, 660 nm, or 775 nm).[14]
Procedure:
-
Microscope Setup:
-
Use a high numerical aperture objective (e.g., 100x/1.4 oil).[14]
-
Align the excitation and depletion laser beams.
-
-
Image Acquisition:
-
Locate the region of interest using the excitation laser in confocal mode.
-
Switch to STED mode and adjust the depletion laser power to achieve the desired resolution enhancement. Be mindful that higher depletion power can lead to increased photobleaching.
-
Optimize acquisition parameters such as pixel size, scan speed, and averaging to obtain a high signal-to-noise ratio.
-
Diagrams
Caption: Principle of Stimulated Emission Depletion (STED) microscopy.
Caption: Experimental workflow for STED microscopy using this compound.
Conclusion
This compound is a robust and reliable fluorescent probe for STED microscopy. Its favorable photophysical characteristics, combined with specific labeling of proteins, enable researchers to visualize cellular structures and processes with high spatial resolution. By following the detailed protocols provided in this document, researchers can effectively utilize this compound to advance their studies in cell biology, neuroscience, and drug discovery.
References
- 1. STED microscopy - Wikipedia [en.wikipedia.org]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. cdn.gentaur.com [cdn.gentaur.com]
- 8. metabion.com [metabion.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. jenabioscience.com [jenabioscience.com]
- 12. unige.ch [unige.ch]
- 13. research.yale.edu [research.yale.edu]
- 14. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 15. Labeling for STED microscopy - @abberior.rocks [abberior.rocks]
ATTO 532 for Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 532 is a fluorescent dye belonging to the rhodamine family of dyes.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a robust choice for various fluorescence-based applications, including flow cytometry (FACS).[1][2][3][4][5] Its excitation and emission properties are well-suited for the common 532 nm or 561 nm lasers found in many flow cytometers. This document provides detailed application notes and protocols for the use of ATTO 532 in flow cytometry, aimed at researchers, scientists, and drug development professionals.
Key Features and Benefits of ATTO 532
ATTO 532 offers several advantages for flow cytometry applications:
-
High Signal Intensity: With a high molar extinction coefficient and quantum yield, ATTO 532 provides bright fluorescent signals, enabling the detection of both abundant and low-expression targets.[1][2]
-
Excellent Photostability: ATTO 532 exhibits high resistance to photobleaching, ensuring signal stability during prolonged exposure to excitation light, which is crucial for sorting applications and the analysis of rare events.[1][2]
-
Good Water Solubility: Its excellent water solubility simplifies antibody conjugation and cell staining procedures in aqueous buffers.[1][2][4]
-
pH Insensitivity: ATTO 532 maintains its fluorescent properties over a broad pH range, providing experimental robustness.
-
Availability of Reactive Forms: ATTO 532 is commercially available in various reactive forms, such as NHS-ester and maleimide, allowing for straightforward conjugation to primary antibodies and other proteins.[1]
Spectral Properties and Instrument Compatibility
The spectral characteristics of ATTO 532 make it compatible with the yellow-green lasers commonly found in flow cytometers.
Table 1: Spectral Properties of ATTO 532
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [1] |
| Emission Maximum (λem) | 552 nm | [1] |
| Molar Extinction Coefficient (ε) | 115,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [1] |
| Fluorescence Lifetime (τ) | 3.8 ns | [1] |
Table 2: Recommended Laser and Filter Sets for ATTO 532 in Flow Cytometry
| Laser Line | Recommended Bandpass Filter |
| 532 nm | 555/25 nm |
| 561 nm | 585/30 nm |
Experimental Protocols
Protocol 1: Antibody Conjugation with ATTO 532 NHS-Ester
This protocol describes the conjugation of ATTO 532 NHS-ester to an antibody. The NHS-ester reacts with primary amines on the antibody to form a stable amide bond.
Materials:
-
Antibody to be labeled (at a concentration of 1-10 mg/mL in an amine-free buffer like PBS)
-
ATTO 532 NHS-ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Pipettes and tips
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, are not compatible with this reaction.
-
Adjust the pH of the antibody solution to 8.3 using 1 M sodium bicarbonate. This is crucial for the reaction between the NHS-ester and primary amines.
-
-
Prepare the ATTO 532 NHS-Ester Stock Solution:
-
Immediately before use, dissolve the ATTO 532 NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the ATTO 532 NHS-ester solution to the antibody solution. The optimal molar ratio of dye to antibody depends on the antibody and the desired degree of labeling. A starting point of a 10:1 molar ratio is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and 532 nm.
-
Calculate the antibody concentration and the dye concentration using the following formulas:
-
Antibody Concentration (M) = [A280 - (A532 * CF280)] / ε_antibody
-
Dye Concentration (M) = A532 / ε_dye
-
Where:
-
A280 and A532 are the absorbances at 280 nm and 532 nm, respectively.
-
CF280 is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of ATTO 532 at 532 nm (115,000 M⁻¹cm⁻¹).
-
-
-
DOL = Dye Concentration / Antibody Concentration
-
An optimal DOL for flow cytometry is typically between 2 and 6.
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and freeze at -20°C or -80°C.
-
Protocol 2: Cell Staining with ATTO 532-Conjugated Antibodies
This protocol provides a general procedure for staining cells in suspension with an ATTO 532-conjugated antibody for flow cytometry analysis.
Materials:
-
Cells in suspension
-
ATTO 532-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc block to reduce non-specific binding
-
(Optional) Viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Block (Optional but Recommended):
-
To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes on ice.
-
-
Staining:
-
Add the optimal concentration of the ATTO 532-conjugated antibody to the cell suspension. The optimal concentration should be determined by titration for each new antibody-cell system.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
-
Resuspension:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer equipped with a 532 nm or 561 nm laser.
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to identify the cell population of interest.
-
Use an unstained control and single-color controls for setting up compensation.
-
Collect the ATTO 532 fluorescence signal in the appropriate detector (e.g., using a 585/30 nm bandpass filter).
-
Multicolor Panel Design Considerations
When incorporating ATTO 532 into a multicolor flow cytometry panel, several factors should be considered to minimize spectral overlap and ensure accurate data.
-
Spectral Overlap: ATTO 532 has its emission peak at 552 nm. When designing a panel, consider the spectral spillover into adjacent channels. For example, there will be some spillover into the PE-Texas Red or PE-Cy5 channel. Proper compensation is crucial.
-
Fluorophore Brightness: ATTO 532 is a bright fluorophore. It is well-suited for detecting antigens with low to moderate expression levels. For highly expressed antigens, a dimmer fluorophore might be more appropriate to avoid signal saturation.
-
Antigen Density: Match the brightness of the fluorophore to the expression level of the target antigen. Use bright fluorophores like ATTO 532 for weakly expressed antigens and dimmer fluorophores for highly abundant antigens.
-
Instrument Configuration: Be aware of your flow cytometer's specific laser and filter configuration to select the optimal combination of fluorophores that minimizes spectral overlap.
Visualizing Workflows and Concepts
Caption: Workflow for conjugating antibodies with ATTO 532 NHS-ester.
Caption: General workflow for staining cells with ATTO 532 conjugates.
Caption: Simplified principle of fluorescence detection in flow cytometry.
References
Application Notes and Protocols for ATTO 532 Maleimide in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ATTO 532 maleimide in Fluorescence In Situ Hybridization (FISH). ATTO 532 is a fluorescent dye belonging to the rhodamine family, known for its high fluorescence quantum yield, exceptional photostability, and excellent water solubility, making it a robust choice for sensitive applications like FISH.[1][2][3][4][5] The maleimide derivative of ATTO 532 is specifically designed for the covalent labeling of molecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins or thiol-modified oligonucleotides used as FISH probes.[1][6]
This compound: Properties and Advantages in FISH
ATTO 532 is a fluorescent label that is well-suited for a variety of high-sensitivity applications, including single-molecule detection, flow cytometry (FACS), and super-resolution microscopy techniques such as STED and PALM.[2][3][4] Its application in FISH is particularly advantageous due to its strong absorption and emission characteristics, which allow for bright and stable fluorescent signals, crucial for the detection of specific DNA or RNA sequences within cells and tissues.
The maleimide reactive group readily forms a stable thioether bond with sulfhydryl groups at a pH range of 7.0-7.5.[7] This specific reactivity allows for the targeted labeling of thiol-modified oligonucleotide probes, ensuring a high degree of labeling efficiency and specificity. The resulting labeled probes can be used to visualize the location and abundance of target nucleic acid sequences with high resolution.
Quantitative Data for ATTO 532
| Property | Value | Reference |
| Excitation Wavelength (λex) | 532 nm | [8] |
| Emission Wavelength (λem) | 552 nm | [1] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 M-1 cm-1 | [2][4] |
| Fluorescence Quantum Yield (ηfl) | 0.90 | [1][2][8] |
| Fluorescence Lifetime (τfl) | 3.8 ns | [2][4] |
| Molecular Weight (Maleimide) | 1063 g/mol | [2][4] |
Experimental Protocols
Protocol 1: Labeling of Thiol-Modified Oligonucleotide Probes with this compound
This protocol describes the steps for conjugating this compound to a thiol-modified oligonucleotide to generate a fluorescently labeled probe for FISH.
Materials:
-
This compound
-
Thiol-modified oligonucleotide probe
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reducing agent (e.g., TCEP)
-
Gel filtration column (e.g., Sephadex G-25)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the thiol-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mg/mL.
-
If the oligonucleotide has formed disulfide bonds, reduction is necessary. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 60 minutes at room temperature. TCEP is recommended as it does not need to be removed before labeling.[2]
-
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the reduced oligonucleotide solution with the this compound stock solution. A 10 to 20-fold molar excess of the dye is recommended to ensure efficient labeling.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
-
Purification of the Labeled Probe:
-
Separate the labeled oligonucleotide from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[7][9]
-
Equilibrate the column with PBS (pH 7.4).
-
Apply the reaction mixture to the column and elute with PBS.
-
The first colored fraction to elute will be the ATTO 532-labeled oligonucleotide. Slower-moving colored bands correspond to the unreacted dye.[7]
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified labeled probe at 260 nm (for the oligonucleotide) and 532 nm (for ATTO 532).
-
The degree of labeling can be calculated using the molar extinction coefficients of the oligonucleotide and ATTO 532.
-
-
Storage:
-
Store the purified, labeled probe at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
Caption: Workflow for labeling a thiol-modified oligonucleotide with this compound.
Protocol 2: Fluorescence In Situ Hybridization (FISH) with ATTO 532-Labeled Probes
This protocol provides a general workflow for performing FISH on adherent cells using an ATTO 532-labeled oligonucleotide probe. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.
Materials:
-
ATTO 532-labeled oligonucleotide probe
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization Buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)
-
Wash Buffers (e.g., 2x SSC, 0.1% Tween-20; 0.2x SSC)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Hybridization:
-
Prepare the hybridization solution containing the ATTO 532-labeled probe at the desired concentration (typically 1-10 ng/µL).
-
Denature the probe solution by heating at 75-85°C for 5 minutes, then immediately place on ice.
-
Apply the hybridization solution to the cells on the coverslip.
-
Cover the coverslip with a larger glass slide and seal to prevent evaporation.
-
Denature the cellular DNA and the probe together by placing the slide on a heat block at 75°C for 5 minutes.[11]
-
Transfer the slide to a humidified chamber and incubate overnight at a temperature suitable for your probe (e.g., 37-42°C) to allow for hybridization.[11]
-
-
Washing:
-
Carefully remove the coverslip and wash the slide in 2x SSC with 0.1% Tween-20 at 42°C for 5 minutes to remove unbound probe.
-
Perform a high-stringency wash in 0.2x SSC at the hybridization temperature for 5-10 minutes.
-
Wash briefly in 2x SSC at room temperature.
-
-
Counterstaining and Mounting:
-
Stain the cell nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the slide briefly in PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for ATTO 532 (Excitation/Emission: ~532/552 nm) and DAPI (Excitation/Emission: ~358/461 nm).
-
Caption: A generalized workflow for performing Fluorescence In Situ Hybridization (FISH).
References
- 1. cdn.gentaur.com [cdn.gentaur.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. metabion.com [metabion.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 11. What is fluorescence in situ hybridisation? [ogt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ATTO 532 Maleimide Labeling
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during conjugation experiments with ATTO 532 maleimide, focusing on the primary problem of low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol group?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing side reactions such as hydrolysis of the maleimide group or reaction with primary amines (e.g., lysine residues), which becomes more prevalent at pH values above 8.5.[1][2] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][4]
Q2: My protein has disulfide bonds. Do I need to reduce them before labeling?
A2: Yes, maleimides react specifically with free sulfhydryl (-SH) groups, not with oxidized disulfide bonds (S-S).[3][4][5] Therefore, if your target cysteine residues are involved in disulfide bridges, you must first reduce them. A common and effective reducing agent is Tris(2-carboxyethyl)phosphine (TCEP), which is advantageous because it typically does not need to be removed before starting the labeling reaction.[3][5][6] Dithiothreitol (DTT) can also be used, but any excess must be removed (e.g., via dialysis or a desalting column) before adding the maleimide dye, as it will compete with the protein's thiols for the dye.[5][6]
Q3: How should I prepare and store my this compound stock solution?
A3: this compound should be stored at -20°C, protected from light and moisture.[7][8] Before use, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[7][8] Stock solutions should be prepared immediately before the experiment by dissolving the dye in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8] Due to the reactivity of the maleimide group, which can hydrolyze in the presence of water, aqueous solutions of the dye are not recommended for storage.[2][9]
Q4: What molar ratio of this compound to protein should I use?
A4: A 10 to 20-fold molar excess of the maleimide dye over the protein is a common starting point for labeling reactions.[3][6][10] However, the optimal ratio can vary depending on the protein and the number of available cysteine residues. It is highly recommended to perform small-scale optimization experiments with different molar ratios to determine the ideal conditions for your specific target.[3]
Q5: How can I remove unreacted this compound after the conjugation reaction?
A5: Unreacted and hydrolyzed dye can be removed from the labeled protein conjugate using size-exclusion chromatography, such as a Sephadex G-25 or an equivalent gel filtration column.[3][11] For hydrophilic dyes like ATTO 532, a longer column may improve separation.[9][11] Dialysis is another option, though it is generally a slower process.[3]
Troubleshooting Guide for Low Labeling Efficiency
Low labeling efficiency is a frequent challenge. The following section provides a systematic approach to identifying and resolving the root cause.
Problem: Low or No Labeling Detected
This troubleshooting workflow is designed to systematically address potential causes of low labeling efficiency.
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Data Summary: Key Reaction Parameters
For successful and reproducible labeling, several quantitative parameters are critical. The table below summarizes the recommended conditions for the thiol-maleimide reaction.
| Parameter | Recommended Value/Condition | Rationale & Notes | References |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Higher pH (>8.5) increases maleimide hydrolysis and reaction with amines. | [1][2][3][12] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 (start) | Ensures sufficient dye is present to react with available thiols. Should be optimized for each specific protein. | [3][4][6] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. 4°C can be used for sensitive proteins, but requires longer incubation. | [6] |
| Reaction Time | 1-2 hours at Room Temp; Overnight (12-16h) at 4°C | Dependent on the reactivity of the specific thiol and the temperature. Monitor reaction progress if possible. | [3][4][6] |
| Protein Concentration | > 2 mg/mL | Lower concentrations can reduce labeling efficiency. Optimal range is often cited as 2-10 mg/mL. | [12][13][14] |
| Solvent for Dye Stock | Anhydrous DMSO or DMF | Maleimides are sensitive to hydrolysis; use of dry, amine-free solvents is critical for preparing the stock solution. | [6][7][8] |
Experimental Protocol: Standard Protein Labeling
This protocol provides a general procedure for labeling a protein containing free cysteine residues with this compound.
Materials:
-
Protein with free thiol(s) in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP), if needed
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol), optional
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: a. Dissolve the protein to a concentration of 2-10 mg/mL in a degassed reaction buffer (e.g., PBS, pH 7.2).[12][13][15] Buffers must be free of thiols (like DTT) or primary amines (like Tris) unless they are part of the experimental design.[2][10] b. If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3][6]
-
Dye Preparation: a. Allow the vial of this compound to warm to room temperature before opening. b. Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.[6][10] Protect the solution from light.
-
Conjugation Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.[6] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Quenching Reaction (Optional): a. To stop the reaction, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM to consume any excess maleimide reagent. Incubate for 15-30 minutes.[6]
-
Purification: a. Separate the labeled protein conjugate from unreacted dye and quenching reagents using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[11] b. Elute with a suitable buffer (e.g., PBS). The first colored fraction to elute is typically the labeled protein.[11]
-
Characterization and Storage: a. Determine the degree of labeling (DOL) spectrophotometrically. b. Store the final conjugate under conditions appropriate for the protein, typically at 4°C for short-term or in aliquots at -20°C or -80°C for long-term storage, protected from light.[9][10]
Thiol-Maleimide Reaction Mechanism
The conjugation of this compound to a protein's cysteine residue occurs via a Michael addition. This reaction is highly specific and forms a stable covalent thioether bond.
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. Atto 532 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. cdn.gentaur.com [cdn.gentaur.com]
- 15. lumiprobe.com [lumiprobe.com]
ATTO 532 Maleimide Conjugation Reactions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ATTO 532 maleimide conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to thiol-containing molecules like proteins and peptides.
Issue 1: Low or No Conjugation Efficiency
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal pH | The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2] At pH values below 6.5, the reaction rate slows down significantly.[1] At pH levels above 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines, such as the ε-amino group of lysine.[1][3] |
| Oxidized Thiols (Disulfide Bonds) | Free thiols (-SH) are necessary for the reaction. If your protein contains disulfide bonds (S-S), they must be reduced. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[1] TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide.[1][3] If using DTT, it must be completely removed before conjugation, for example, by using a desalting column, as it will compete with the protein's thiols for the maleimide.[1][3] To prevent re-oxidation, degas buffers and consider adding a chelating agent like EDTA (1-5 mM).[1] |
| Hydrolyzed/Inactive this compound | This compound is sensitive to moisture.[4][5] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5] Prepare the dye stock solution in anhydrous, amine-free DMSO or DMF immediately before use.[4][5][6] Stock solutions in these solvents have limited stability.[4][5] |
| Incorrect Molar Ratio of Dye to Protein | A 10-20 fold molar excess of maleimide dye to the thiol-containing molecule is a common starting point.[1] However, the optimal ratio can vary. For smaller molecules, a lower ratio (e.g., 2:1) might be sufficient, while larger molecules may require a higher ratio (e.g., 5:1).[1][7] It is recommended to test a few different ratios to find the optimal condition for your specific protein.[8] |
| Presence of Thiol-Containing Substances in Buffer | Buffers should not contain any thiol-containing compounds, such as DTT or β-mercaptoethanol, as they will react with the maleimide.[3] |
Issue 2: Dye Precipitation During Conjugation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Solubility of the Dye-Protein Conjugate | Over-labeling can decrease the solubility of the protein conjugate.[8] Try reducing the molar excess of the this compound in the reaction. |
| Poor Solubility of this compound | While ATTO 532 is generally water-soluble, high concentrations in aqueous buffers can lead to aggregation.[4][5] Ensure the dye is fully dissolved in anhydrous DMSO or DMF before adding it to the reaction buffer. Add the dye solution to the protein solution dropwise while gently stirring. |
Issue 3: Poor Recovery of Conjugate After Purification
Possible Causes & Solutions
| Cause | Recommended Solution |
| Non-Specific Adsorption to Purification Resin | The hydrophobic nature of fluorescent dyes can sometimes lead to non-specific binding to chromatography columns.[8] Pre-equilibrate the column with a buffer containing a low concentration of a non-ionic detergent. |
| Inappropriate Purification Method | For removing unconjugated dye, size-exclusion chromatography (e.g., Sephadex G-25) or dialysis are common and effective methods.[6] For ATTO 532, which is very hydrophilic, a longer gel filtration column may be necessary for good separation.[6][9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein?
The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] This pH range ensures the thiol group is sufficiently nucleophilic to react with the maleimide while minimizing side reactions with amines.[3]
Q2: How should I prepare and store the this compound stock solution?
This compound should be dissolved in an anhydrous, amine-free solvent such as DMSO or DMF immediately before use.[4][5][6] It is recommended to prepare the solution fresh for each experiment due to the maleimide group's susceptibility to hydrolysis.[6] If storage of the stock solution is necessary, it can be stored at -20°C for a short period, protected from light and moisture.
Q3: My protein has disulfide bonds. What should I do before starting the conjugation?
Disulfide bonds must be reduced to free thiols for the reaction to occur.[10] You can use a reducing agent like TCEP or DTT. If you use DTT, it is crucial to remove it completely before adding the this compound, as the thiols in DTT will compete with your protein for the dye.[3] TCEP does not contain thiols and therefore does not need to be removed.[1][3]
Q4: What are the potential side reactions with maleimide conjugation?
The primary side reaction is the hydrolysis of the maleimide group, which renders it unreactive towards thiols. This is more prominent at higher pH.[6] At pH values above 8.0, maleimides can also react with primary amines, such as those on lysine residues.[3] Additionally, the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[11][12] For peptides with an N-terminal cysteine, a thiazine rearrangement can occur.[13]
Q5: How can I determine the degree of labeling (DOL)?
The degree of labeling (the molar ratio of dye to protein) can be determined using spectrophotometry.[8] You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of ATTO 532 (approximately 532 nm).[8] The following formula can then be used:
DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye)
Where:
-
A_max is the absorbance of the conjugate at 532 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of ATTO 532 at 532 nm (115,000 M⁻¹cm⁻¹).[5]
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / Aₘₐₓ of the dye). For ATTO 532, this is approximately 0.09.[4]
Q6: How should I purify the final ATTO 532-protein conjugate?
The most common methods for purifying the conjugate and removing free, unreacted dye are size-exclusion chromatography (e.g., using a Sephadex G-25 column) and dialysis.[6] For a hydrophilic dye like ATTO 532, a longer gel filtration column (e.g., 30 cm) is recommended for better separation.[6][9]
Experimental Protocols & Data
Key Experimental Parameters
| Parameter | Recommended Value |
| Reaction pH | 6.5 - 7.5[1][2] |
| Reaction Temperature | Room temperature or 4°C |
| Reaction Time | 2 hours at room temperature or overnight at 4°C |
| Molar Excess of Dye | 10-20 fold over protein (should be optimized)[1] |
| Solvent for Dye Stock | Anhydrous, amine-free DMSO or DMF[4][5][6] |
ATTO 532 Spectroscopic Properties
| Property | Value |
| Absorbance Maximum (λ_abs) | 532 nm[5] |
| Emission Maximum (λ_em) | 552 nm |
| Molar Extinction Coefficient (ε_max) | 115,000 M⁻¹cm⁻¹[5] |
| Fluorescence Quantum Yield (η_fl) | 90%[5] |
| Correction Factor at 280 nm (CF_280) | 0.09 |
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
preventing hydrolysis of ATTO 532 maleimide during labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of ATTO 532 maleimide during labeling experiments, ensuring successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5.[1][2][3] Within this range, the thiol groups on cysteine residues are sufficiently nucleophilic to react with the maleimide, while minimizing the hydrolysis of the maleimide group.[4][5] At pH values above 7.5, the rate of maleimide hydrolysis increases significantly, leading to a non-reactive dye and reduced labeling efficiency.[1][2][4] Additionally, at a more alkaline pH, the maleimide group may start to react with primary amines, such as lysine residues, leading to a loss of specificity.[1][2]
Q2: How should I prepare and store my this compound stock solution?
A2: It is crucial to dissolve this compound in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[6][7] The presence of water or other nucleophiles in the solvent can lead to the hydrolysis of the maleimide.[5][6][8] While stock solutions in anhydrous DMSO can be stored at -20°C for a short period, it is highly recommended to prepare fresh solutions for each labeling experiment to ensure maximum reactivity.[9][10] When not in use, store the lyophilized this compound at -20°C, protected from light and moisture.[6][8][11]
Q3: Which buffers are compatible with this compound labeling?
A3: Use buffers that are free of primary and secondary amines, as these can compete with the desired thiol-maleimide reaction.[1] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and MES at a pH between 6.5 and 7.5.[4][12] Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine.[13] Also, ensure that the buffer does not contain any thiol-containing compounds.[2]
Q4: How can I reduce disulfide bonds in my protein before labeling?
A4: To make cysteine residues available for labeling, disulfide bonds may need to be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent because it is highly effective and does not contain a thiol group, meaning any excess TCEP does not need to be removed before adding the this compound.[2][12][14] If dithiothreitol (DTT) is used, it is essential to remove any excess DTT, for example, by using a desalting column, before adding the maleimide dye, as the thiol groups on DTT will react with the maleimide.[2][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of this compound: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5, rendering it unreactive towards thiols.[1][4] | - Maintain the reaction pH between 6.5 and 7.5.[1][2] - Prepare fresh this compound stock solution in anhydrous, amine-free DMSO or DMF immediately before use.[6][7] |
| Oxidation of Thiols: Free sulfhydryl groups on cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides.[14] | - Reduce disulfide bonds using a 10-fold molar excess of TCEP prior to labeling.[12][14] - Degas buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[14] | |
| Suboptimal pH: The reaction rate is significantly slower at pH values below 6.5.[14] | - Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2] | |
| Incorrect Stoichiometry: An insufficient molar excess of the dye can lead to incomplete labeling. | - Start with a 10-20 fold molar excess of this compound to your protein.[12][14] This may require optimization depending on the protein and the number of available cysteines. | |
| Non-specific Labeling | Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine.[1][2] | - Strictly maintain the reaction pH in the 6.5-7.5 range to ensure chemoselectivity for thiols.[1][3] |
| High Background Fluorescence | Presence of Unreacted/Hydrolyzed Dye: Free dye that has not been removed after the labeling reaction will contribute to background fluorescence.[8] | - Purify the labeled conjugate using gel filtration (e.g., Sephadex G-25) or dialysis to remove any unreacted or hydrolyzed ATTO 532.[8][12] |
Reaction Pathway and Troubleshooting Workflow
The following diagrams illustrate the key chemical reactions and a troubleshooting workflow for this compound labeling.
Caption: Chemical pathways for this compound.
Caption: Troubleshooting workflow for low labeling.
Key Experimental Protocols
1. Preparation of Protein for Labeling
-
Dissolve the protein in a suitable amine-free buffer (e.g., PBS, HEPES, MES) to a final concentration of 2-10 mg/mL.[4][13]
-
If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP.
-
Incubate the solution for 30-60 minutes at room temperature to ensure complete reduction of disulfide bonds.
-
If a reducing agent other than TCEP was used, it must be removed by dialysis or gel filtration before proceeding.
2. This compound Labeling Reaction
-
Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.[6]
-
Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous, amine-free DMSO.[9][10] This solution should be prepared immediately before use.[6][7]
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.[12]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Optional: The reaction can be quenched by adding a low molecular weight thiol such as glutathione or 2-mercaptoethanol to scavenge any unreacted maleimide.[12]
3. Purification of the Labeled Conjugate
-
Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[5][8]
-
Apply the reaction mixture to the column.
-
Elute the labeled protein. The first colored band to elute is typically the protein-dye conjugate.[5] A slower-moving colored band corresponds to the unreacted/hydrolyzed dye.[8]
-
Collect the fractions containing the labeled protein and pool them.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at 532 nm).
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. biotium.com [biotium.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. This compound BioReagent, suitable for fluorescence, ≥90% (coupling to thiols) [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of ATTO 532 Maleimide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATTO 532 maleimide conjugates. Here, you will find detailed information on how to effectively remove unreacted dye from your protein or antibody conjugates, ensuring high purity and optimal performance in downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after a conjugation reaction?
A1: Removing unreacted ("free") dye is essential for several reasons. Firstly, it ensures the accurate determination of the degree of labeling (DOL), which is the molar ratio of the dye to the protein.[1][2] Secondly, excess free dye can lead to high background noise and non-specific signals in sensitive downstream applications such as immunofluorescence, flow cytometry, and high-resolution microscopy.[1][2][3] Finally, for therapeutic conjugates, residual free dye and other process-related impurities must be removed to ensure product safety and efficacy.[4][5]
Q2: What are the common methods for purifying my this compound conjugate?
A2: The most common and effective methods for removing unreacted this compound include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size.[] The larger conjugate will elute first, while the smaller, unreacted dye molecules are retained in the pores of the chromatography resin and elute later.
-
Dialysis: This method involves placing the conjugation reaction mixture in a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[7] The unreacted dye diffuses out into a larger volume of buffer, while the larger conjugate is retained.[7]
-
Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF): TFF is a rapid and scalable method often used in manufacturing processes for antibody-drug conjugates (ADCs).[4][8][9] It uses a membrane to separate the larger conjugate from smaller impurities like free dye and solvents.[4][5]
-
Precipitation: This method involves adding a reagent (e.g., acetone, ethanol, or trichloroacetic acid) to cause the protein conjugate to precipitate out of the solution, leaving the soluble unreacted dye in the supernatant.[10]
Q3: Which purification method is best for my specific application?
A3: The choice of purification method depends on factors such as the scale of your experiment, the properties of your protein, the required purity, and the available equipment. The table below provides a comparison of the common methods to help you decide.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | High resolution, gentle on proteins, can be used for buffer exchange.[11] | Can lead to sample dilution, potential for protein loss on the column. | Lab-scale purifications requiring high purity. |
| Dialysis | Diffusion across a semi-permeable membrane.[7] | Gentle, simple setup, effective for buffer exchange.[7] | Time-consuming, can result in significant sample dilution.[7][12] | Small to medium-scale purifications where time is not a critical factor. |
| Tangential Flow Filtration (TFF) | Size-based separation using a membrane with cross-flow.[4][5] | Fast, scalable, can be used for concentration and buffer exchange.[4][13] | Requires specialized equipment, potential for membrane fouling. | Large-scale and manufacturing processes.[4][8] |
| Precipitation | Differential solubility.[10] | Can concentrate the protein sample.[10] | Risk of protein denaturation and difficulty in resolubilizing the pellet.[10] | Applications where protein denaturation is not a concern (e.g., SDS-PAGE). |
| Spin Columns | A rapid form of SEC.[1][2] | Fast (under 15 minutes), easy to use, high protein recovery.[1][2] | Limited to small sample volumes. | Quick cleanup of small-scale labeling reactions.[3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in my assay. | Incomplete removal of unreacted this compound. | * Optimize your purification protocol. For SEC, ensure you are using the correct resin (e.g., Sephadex G-25) and column length; for very hydrophilic dyes like ATTO 532, a longer column may be needed.[14][15] * For dialysis, increase the number of buffer changes and the total dialysis time. * Consider using a spin column designed for dye removal for a quick and efficient cleanup.[1][2] |
| Low recovery of my conjugate after purification. | * SEC: Protein is sticking to the column matrix. * Dialysis: The MWCO of the dialysis membrane is too large. * Precipitation: The protein pellet is not fully resolubilizing. | * SEC: Use a different type of resin or pre-treat the column with a blocking agent. * Dialysis: Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your protein conjugate. * Precipitation: Try different resuspension buffers, which may include mild detergents or chaotropic agents if compatible with your downstream application.[10] |
| My protein has precipitated during the labeling or purification process. | * The protein may be unstable at the pH or temperature of the reaction/purification. * High concentrations of organic solvent (e.g., DMSO or DMF) from the dye stock solution. | * Perform the labeling and purification steps at a lower temperature (e.g., 4°C).[16] * Ensure the final concentration of the organic solvent in the reaction mixture is low. * For purification, choose a gentle method like dialysis or SEC. |
| The degree of labeling (DOL) is too low. | * Inefficient labeling reaction. * Loss of conjugate during purification. | * Optimize the labeling reaction conditions (e.g., pH, dye-to-protein molar ratio, incubation time). The optimal pH for maleimide reactions with thiols is 7.0-7.5.[15][16] * Ensure that any reducing agents used to prepare the protein have been removed prior to adding the maleimide dye. * Use a purification method known for high recovery, such as specialized spin columns.[1][2] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying this compound conjugates using a gravity-flow column packed with Sephadex G-25.
Materials:
-
Sephadex G-25 resin
-
Chromatography column (1-2 cm diameter, 10-30 cm length)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Conjugation reaction mixture
Procedure:
-
Prepare the SEC column:
-
Swell the Sephadex G-25 resin in PBS according to the manufacturer's instructions.
-
Pour the slurry into the chromatography column, allowing it to pack under gravity.
-
Equilibrate the column by washing with at least 3-5 column volumes of PBS. Ensure the column bed is stable and free of cracks or bubbles.
-
-
Load the sample:
-
Allow the buffer to drain until it reaches the top of the resin bed.
-
Carefully load the conjugation reaction mixture onto the center of the resin bed.
-
-
Elute the conjugate:
-
As the sample enters the resin, begin adding fresh PBS to the top of the column.
-
Maintain a constant flow of PBS through the column.
-
The labeled protein conjugate, being larger, will travel faster through the column and elute first as a colored band.[15]
-
The smaller, unreacted dye will move more slowly and elute as a separate, later-eluting colored band.[15]
-
-
Collect fractions:
-
Collect the fractions containing the first colored band, which is your purified conjugate.
-
Monitor the separation visually and, if possible, with a UV-Vis spectrophotometer.
-
Protocol 2: Purification by Dialysis
This protocol is a simple and gentle method for removing unreacted dye.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody of ~150 kDa)
-
Large beaker (e.g., 1-2 L)
-
Stir plate and stir bar
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Conjugation reaction mixture
Procedure:
-
Prepare the dialysis membrane:
-
If using dialysis tubing, cut the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing).
-
If using a dialysis cassette, briefly rinse it with buffer.
-
-
Load the sample:
-
Load your conjugation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing/cassette with clamps.
-
-
Perform dialysis:
-
Place the loaded dialysis device into a beaker containing a large volume of cold (4°C) PBS (e.g., 1 L for a 1 mL sample).
-
Place the beaker on a stir plate and stir gently to facilitate diffusion.
-
Allow dialysis to proceed for at least 4 hours or overnight at 4°C.
-
-
Buffer exchange:
-
Change the dialysis buffer at least 3-4 times to ensure complete removal of the free dye. A common schedule is to change the buffer after 2-4 hours, again after another 2-4 hours, and then leave it overnight.
-
-
Recover the sample:
-
Carefully remove the dialysis device from the buffer.
-
Recover your purified conjugate from the tubing/cassette.
-
Visualizations
Caption: Workflow for conjugate purification using Size Exclusion Chromatography.
Caption: Workflow for conjugate purification using Dialysis.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 5. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 9. adcreview.com [adcreview.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 14. spectra.arizona.edu [spectra.arizona.edu]
- 15. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: ATTO 532 Labeling and the Impact of Reducing Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ATTO 532 for fluorescent labeling, with a specific focus on the implications of using reducing agents like Dithiothreitol (DTT).
Frequently Asked Questions (FAQs)
Q1: What is ATTO 532 and what are its primary applications?
ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes.[1][2][3][4][5] It is characterized by its strong light absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2][3] These properties make it highly suitable for sensitive fluorescence detection applications, including single-molecule detection, high-resolution microscopy (e.g., SIM, STED), flow cytometry (FACS), and fluorescence in situ hybridization (FISH).[3]
Q2: How does ATTO 532 maleimide work for protein labeling?
ATTO 532 is often supplied with a maleimide functional group. This maleimide moiety readily and specifically reacts with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, to form a stable thioether bond.[3][6] This allows for the covalent attachment of the fluorescent dye to the protein of interest.
Q3: Why are reducing agents like DTT used before labeling with this compound?
In many proteins, cysteine residues exist in an oxidized state, forming disulfide bonds that are crucial for the protein's tertiary structure. These disulfide bonds are not reactive with maleimides. Therefore, a reducing agent like Dithiothreitol (DTT) is used to cleave these disulfide bonds, exposing the free thiol groups necessary for the labeling reaction with this compound.
Q4: Can DTT interfere with the ATTO 532 labeling reaction?
Yes, DTT can significantly interfere with the labeling reaction. DTT itself contains thiol groups that will react with the maleimide group of the ATTO 532 dye.[7][8] This competitive reaction reduces the amount of dye available to label the protein, leading to lower labeling efficiency. Therefore, it is crucial to remove any excess DTT after reducing the protein and before adding the this compound.[7][8]
Q5: Does DTT affect the fluorescence of the ATTO 532 dye itself?
Q6: Are there alternatives to DTT for reducing proteins before maleimide labeling?
Yes, Tris(2-carboxyethyl)phosphine (TCEP) is an excellent alternative to DTT.[7][12][13] TCEP is a non-thiol-containing reducing agent and therefore does not react with maleimides to the same extent as DTT.[7][12] In many cases, excess TCEP does not need to be removed before adding the maleimide dye, simplifying the labeling protocol.[7][13] However, it has been reported that TCEP can still react with maleimides under certain conditions, so optimizing the reaction conditions is still recommended.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Residual DTT: Excess DTT is competing with the protein's thiols for the this compound. | Thoroughly remove DTT after the reduction step using methods like spin columns or dialysis. Verify DTT removal before adding the dye. |
| Inefficient Disulfide Bond Reduction: The protein's disulfide bonds were not fully reduced, resulting in fewer available thiols for labeling. | Increase the concentration of the reducing agent (DTT or TCEP) or extend the incubation time for the reduction step. | |
| Re-oxidation of Thiols: The reduced thiol groups on the protein have re-formed disulfide bonds before the addition of the dye. | Work in a low-oxygen environment or use buffers that have been degassed. | |
| Hydrolysis of Maleimide: The maleimide group on the ATTO 532 dye has hydrolyzed and is no longer reactive. | Prepare the dye stock solution immediately before use and avoid aqueous environments for the stock. | |
| Inaccurate Protein Concentration Measurement Post-Labeling | Dye Absorbance at 280 nm: The ATTO 532 dye absorbs light at 280 nm, interfering with the standard method for protein concentration determination. | Use a correction factor to account for the dye's absorbance at 280 nm when calculating the protein concentration. The correction factor (CF) for ATTO 532 is typically provided by the manufacturer. |
| Unexpected Quenching of Fluorescence | Presence of Residual DTT: DTT may be quenching the fluorescence of the ATTO 532 dye. | Ensure complete removal of DTT after the labeling and purification steps. |
| High Degree of Labeling (DOL): Over-labeling the protein can lead to self-quenching of the dye molecules. | Optimize the dye-to-protein molar ratio in the labeling reaction to achieve the desired DOL. | |
| Environmental Effects: The local environment of the dye on the protein surface can affect its fluorescence. | This is an inherent property of the labeled protein and may require more advanced biophysical characterization. |
Experimental Protocols
Protocol 1: Protein Reduction with DTT and Removal by Spin Column
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.
-
Reduction: Add a 10- to 100-fold molar excess of DTT to the protein solution. Incubate for 30-60 minutes at room temperature.
-
DTT Removal (Spin Column):
-
Equilibrate a desalting spin column (with a molecular weight cut-off appropriate for your protein) with the labeling buffer (e.g., PBS, pH 7.2-7.5) by centrifuging according to the manufacturer's instructions.
-
Apply the protein/DTT mixture to the center of the column.
-
Centrifuge the column to collect the protein solution, now free of DTT.
-
-
Labeling: Immediately proceed with the this compound labeling protocol.
Protocol 2: Protein Reduction with DTT and Removal by Dialysis
-
Protein Preparation and Reduction: Follow steps 1 and 2 from Protocol 1.
-
DTT Removal (Dialysis):
-
Transfer the protein/DTT mixture into a dialysis cassette with an appropriate molecular weight cut-off.
-
Dialyze against a large volume (at least 200-fold the sample volume) of labeling buffer (e.g., PBS, pH 7.2-7.5) for 2 hours at 4°C.[14][15][16]
-
Change the dialysis buffer and continue to dialyze for another 2 hours.[14][15][16]
-
Change the buffer a third time and dialyze overnight at 4°C.[14][15][16]
-
-
Labeling: Recover the protein from the dialysis cassette and proceed with the this compound labeling protocol.
Protocol 3: Protein Reduction with TCEP
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.
-
Reduction: Add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Labeling: Directly add the this compound to the protein/TCEP mixture and proceed with the labeling reaction. It is often not necessary to remove the excess TCEP.[7][13]
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Logical relationship of DTT's impact on ATTO 532 labeling.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. cdn.gentaur.com [cdn.gentaur.com]
- 4. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. TCEP - Wikipedia [en.wikipedia.org]
- 13. agscientific.com [agscientific.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
how to avoid protein precipitation during ATTO 532 labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers avoid protein precipitation during ATTO 532 labeling procedures.
Troubleshooting Guide: Protein Precipitation During Labeling
Protein precipitation during labeling with ATTO 532 is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identify and resolve the root causes of this problem.
Problem: Protein precipitates out of solution upon addition of ATTO 532 NHS-ester.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Detailed Explanation |
| High Dye-to-Protein Ratio | Reduce the molar excess of ATTO 532 NHS-ester in the reaction. | A high concentration of the hydrophobic ATTO 532 dye can lead to the formation of protein aggregates and subsequent precipitation. Start with a lower dye:protein molar ratio (e.g., 3:1 to 5:1) and optimize as needed. |
| Inappropriate Buffer pH | Ensure the reaction buffer pH is between 7.0 and 8.5. | The primary amine groups on the protein need to be in a non-protonated state to react efficiently with the NHS-ester. While a higher pH can increase the reaction rate, a pH above 8.5 may lead to hydrolysis of the NHS-ester and can also affect protein stability. A pH of 8.3 is often a good starting point. |
| Presence of Primary Amines in Buffer | Use a buffer free of primary amines, such as PBS, HEPES, or borate buffer. | Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS-ester, reducing labeling efficiency and potentially leading to side reactions. |
| Low Protein Solubility | Increase the protein concentration or add solubility-enhancing agents. | Some proteins are inherently prone to aggregation at the concentrations required for labeling. If possible, perform the labeling at a higher protein concentration (e.g., >2 mg/mL). The addition of non-ionic detergents (e.g., 0.01% Tween-20) or other stabilizing agents can also help to maintain protein solubility. |
| Organic Solvent Shock | Add the dye solution to the protein solution slowly while gently vortexing. | ATTO 532 NHS-ester is typically dissolved in an organic solvent like DMSO or DMF. Adding this solution too quickly can cause a localized high concentration of the organic solvent, leading to protein denaturation and precipitation. |
| Hydrophobic Nature of ATTO 532 | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | The hydrophobic character of the ATTO 532 dye can promote aggregation. Lowering the reaction temperature can slow down the aggregation process, allowing for successful labeling to occur before precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for ATTO 532 labeling?
A1: The ideal buffer for labeling with ATTO 532 NHS-ester is a primary amine-free buffer with a pH between 7.0 and 8.5. Commonly used buffers include:
-
Phosphate-Buffered Saline (PBS): A widely used buffer that is generally compatible with most proteins.
-
HEPES Buffer: Offers good buffering capacity in the recommended pH range.
-
Borate Buffer: Can be used as an alternative to PBS and HEPES.
It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for the dye.
Q2: How can I determine the best dye-to-protein ratio for my experiment?
A2: The optimal dye-to-protein molar ratio is protein-dependent and should be determined empirically. A good starting point is to test a range of ratios, such as 3:1, 5:1, and 10:1 (dye:protein). The goal is to achieve the desired degree of labeling without causing precipitation.
Q3: Can I add organic co-solvents to the reaction to improve dye solubility?
A3: While ATTO 532 NHS-ester is dissolved in an organic solvent, adding more organic co-solvents to the reaction mixture should be done with caution. Some proteins can tolerate low percentages of solvents like DMSO or DMF, which can help to keep the dye in solution. However, it is essential to first determine the tolerance of your specific protein to the chosen solvent to avoid denaturation.
Q4: What should I do if my protein precipitates even after optimizing the labeling conditions?
A4: If precipitation persists, consider the following advanced strategies:
-
Use a different dye chemistry: If your protein is sensitive to the conditions required for NHS-ester chemistry, you could explore other labeling methods, such as maleimide chemistry, which targets cysteine residues.
-
Modify the protein: Introducing a tag (e.g., a His-tag) can sometimes improve the solubility and stability of a protein.
-
Employ a different labeling strategy: For some applications, enzymatic labeling methods might be a suitable alternative.
Experimental Protocols
Protocol 1: Standard ATTO 532 NHS-Ester Labeling
-
Protein Preparation: Dissolve the protein in a primary amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve the ATTO 532 NHS-ester in anhydrous DMSO to a final concentration of 10 mM.
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired dye:protein molar ratio.
-
Slowly add the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Remove the unreacted dye using a size-exclusion chromatography column (e.g., a desalting column) or dialysis.
Visualizations
Caption: Workflow for ATTO 532 NHS-ester protein labeling.
Caption: Troubleshooting flowchart for protein precipitation.
ATTO 532 Maleimide Labeling: Technical Support & Troubleshooting
This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you optimize the incubation time and other critical parameters for successful labeling of proteins and other thiol-containing molecules with ATTO 532 maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound labeling?
A standard recommendation is to incubate the reaction for 2 hours at room temperature (20-25°C) or overnight at 4°C .[1] Both reactions should be performed in the dark to protect the fluorophore from photobleaching. The optimal time can vary depending on the reactivity of the thiol group on your specific protein.
Q2: My labeling efficiency is low. Should I simply increase the incubation time?
While insufficient incubation time can cause low efficiency, other factors are more commonly the culprit. Before extending the incubation period, please verify the following critical parameters:
-
pH: The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5.[1][2][3][4] Within this range, the target thiol groups are sufficiently nucleophilic to react efficiently, while primary amines (e.g., on lysine residues) remain protonated and largely unreactive.[1][3] At pH values above 8.0, the maleimide group itself begins to hydrolyze, rendering it non-reactive and reducing labeling efficiency.[3][5]
-
Thiol Availability: Maleimides react with free sulfhydryl (-SH) groups, not oxidized disulfide bonds (S-S).[6] If your protein contains disulfide bridges, they must be reduced prior to labeling. A reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often recommended as it does not need to be removed before adding the maleimide dye. If you use DTT, it is crucial to remove it completely (e.g., via dialysis or a desalting column) before labeling, as it will compete for the dye.[2]
-
Protein and Dye Concentration: Labeling efficiency can suffer if the protein concentration is too low; a concentration of at least 2 mg/mL is recommended.[3][5] The dye itself should be prepared as a fresh 10-20 mM stock solution in anhydrous DMSO or DMF immediately before use to ensure maximum reactivity.[7]
If these conditions are optimal, you can try extending the incubation time. Monitor the reaction at several time points (e.g., 1, 2, 4, and 8 hours) to determine the point at which the degree of labeling (DOL) plateaus.
Q3: I'm observing protein aggregation or precipitation. Is my incubation time too long?
Extended incubation is not a typical cause of aggregation. More likely causes include:
-
Overlabeling: If your protein has numerous surface-exposed cysteines, it can become overlabeled. This can alter the protein's physicochemical properties, leading to aggregation. To prevent this, you can try reducing the reaction time or, more effectively, decreasing the molar excess of the dye.[3]
-
Solvent Concentration: The dye is typically dissolved in DMSO or DMF. Adding too large a volume of this stock solution to your aqueous protein solution can promote aggregation. Ensure the final concentration of the organic solvent is minimal.
-
Inherent Protein Instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature) for the duration of the incubation.
Q4: How do I stop the labeling reaction?
Once the desired incubation time is reached, the reaction can be stopped by adding a low-molecular-weight thiol compound. This "quenching" step consumes any excess, unreacted this compound. Common quenching reagents include glutathione, L-cysteine, or β-mercaptoethanol added to a final concentration of 1-10 mM.[3] Incubate for an additional 15-30 minutes after adding the quenching reagent.[3]
Q5: Does temperature affect the required incubation time?
Yes, temperature influences the reaction rate. Incubating at room temperature (e.g., 20°C) for 2 hours is generally sufficient for many proteins.[3] If you are concerned about protein stability, the reaction can be performed at 4°C, but the incubation time should be extended, typically overnight, to achieve a comparable level of labeling.
Reaction Parameter Summary
The following table summarizes the key quantitative parameters for a successful labeling reaction.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 7.5 | Balances thiol reactivity with maleimide stability.[1][3] |
| Incubation Time | 2 hours at Room Temp. OR Overnight (8-12h) at 4°C | This is a starting point and should be optimized for your specific target. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature may improve stability for sensitive proteins but requires longer incubation. |
| Dye:Protein Molar Ratio | 10-20 fold molar excess | This is a general guideline; for specific labeling of 1-2 sites, a 1.3-fold excess per thiol may be used.[1][2] |
| Protein Concentration | > 2 mg/mL | Higher concentrations improve labeling efficiency.[3][5] |
Experimental Protocols
Protocol 1: Standard this compound Labeling of a Protein
This protocol is a general guideline for labeling 1 mg of a protein containing free cysteine residues.
-
Protein Preparation: Dissolve ~1 mg of your protein in 1 mL of a reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-7.4.[2][3] If the protein has disulfide bonds that need to be labeled, reduce them first with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Dye Preparation: Immediately before use, dissolve 1 mg of this compound in anhydrous DMSO to create a 10-20 mM stock solution. Protect this solution from light.
-
Initiate Labeling: While gently stirring the protein solution, add the required volume of the dye stock solution to achieve a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.[2]
-
Stop Reaction (Optional but Recommended): Add a quenching reagent like glutathione to a final concentration of 1-10 mM and incubate for an additional 15 minutes.[3]
-
Purification: Separate the labeled protein conjugate from unreacted dye and quenching reagent. For ATTO 532, a hydrophilic dye, gel filtration chromatography using a Sephadex G-25 column (or equivalent) with a recommended length of 30 cm is effective.[1][2][8] The first colored band to elute is the labeled protein.[2]
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (for the protein) and 532 nm (for ATTO 532 dye) in a spectrophotometer.
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of free dye / Aₘₐₓ of free dye. For ATTO 532, this value is approximately 0.09.
-
Corrected A₂₈₀ = A₂₈₀ (conjugate) - (A₅₃₂ (conjugate) × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length) (where ε_protein is the molar extinction coefficient of your protein at 280 nm)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₅₃₂ (conjugate) / (ε_dye × path length) (where ε_dye for ATTO 532 is 115,000 M⁻¹cm⁻¹)
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visual Guides
Labeling Workflow
The following diagram illustrates the general workflow for labeling a protein with this compound.
Troubleshooting Guide
Use this decision tree to diagnose and resolve common issues related to labeling efficiency.
References
- 1. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Atto 532 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
improving signal-to-noise ratio with ATTO 532 labeled probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing ATTO 532 labeled probes.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of ATTO 532?
ATTO 532 is a fluorescent dye with an excitation maximum at 532 nm and an emission maximum at 553 nm.[1][2][3] It is known for its strong absorption, high fluorescence quantum yield, and excellent photostability, making it suitable for a wide range of applications including fluorescence microscopy, flow cytometry, and fluorescence in-situ hybridization (FISH).[1][2][3]
| Property | Value |
| Excitation Maximum (λex) | 532 nm |
| Emission Maximum (λem) | 553 nm |
| Molar Extinction Coefficient | 115,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | 0.90 |
| Alternative Dyes | Alexa Fluor 532, HEX |
Q2: What is the primary cause of high background fluorescence with ATTO 532 probes?
High background fluorescence is a common issue that can obscure the specific signal from your ATTO 532 labeled probe. The primary causes include:
-
Non-specific binding: The probe may bind to cellular components other than the target sequence.
-
Autofluorescence: Biological samples can have endogenous molecules that fluoresce at similar wavelengths to ATTO 532.[4][5]
-
Excess probe: Insufficient washing can leave unbound probes in the sample.
Q3: How can I reduce photobleaching of my ATTO 532 labeled probes?
ATTO 532 exhibits high photostability, but intense or prolonged exposure to excitation light can still lead to photobleaching.[6][7] To minimize this effect:
-
Minimize exposure: Only expose the sample to the excitation light when acquiring images.
-
Use antifade reagents: Mount your samples in a mounting medium containing an antifade agent.[6]
-
Optimize imaging settings: Use the lowest possible laser power and shortest exposure time that still provides a detectable signal.
-
Use appropriate filters: Ensure your microscope's filter sets are optimized for the excitation and emission spectra of ATTO 532.
Troubleshooting Guides
Guide 1: High Background Signal
A high background signal can significantly reduce the signal-to-noise ratio. This guide provides a systematic approach to identify and resolve the root cause.
Problem: The fluorescence intensity in areas without the target is high, making it difficult to distinguish the specific signal.
Troubleshooting Workflow:
Caption: Workflow to diagnose and resolve high background.
Step-by-Step Troubleshooting:
-
Assess Autofluorescence: Prepare a control sample that undergoes the entire staining protocol without the addition of the ATTO 532 labeled probe. If this sample shows significant fluorescence, autofluorescence is a contributing factor.[4]
-
Optimize Blocking: Inadequate blocking can lead to non-specific binding of the probe. Experiment with different blocking agents and incubation times.
Blocking Agent Concentration Incubation Time Pros & Cons Bovine Serum Albumin (BSA) 1-5% 30-60 min Pros: Inexpensive, readily available. Cons: Can sometimes be less effective than other blockers.[8][9][10] Normal Goat/Donkey Serum 5-10% 30-60 min Pros: Very effective. Cons: More expensive, species-specific to the secondary antibody.[8][9] Commercial Blockers Per manufacturer Per manufacturer Pros: Optimized formulations, consistent performance. Cons: Can be costly.[8][9][10] -
Refine Washing Protocol: Insufficient washing can leave excess, unbound probe in the sample. Increase the number and duration of wash steps.
Wash Buffer Number of Washes Duration per Wash Notes PBS + 0.1% Tween 20 3-5 5-10 min A standard and effective wash buffer. SSC Buffer (for FISH) 2-3 5-15 min Stringency can be adjusted by varying temperature and salt concentration.[11] -
Titrate Probe Concentration: Using too high a concentration of the ATTO 532 labeled probe can lead to increased background. Perform a concentration titration to find the optimal balance between signal and background. Start with the manufacturer's recommended concentration and test serial dilutions.
Guide 2: Weak or No Signal
A weak or absent signal can be equally frustrating. This guide will help you identify the potential causes and find a solution.
Problem: The fluorescence intensity of the target is very low or undetectable.
Troubleshooting Workflow:
Caption: Workflow to diagnose and resolve weak or no signal.
Step-by-Step Troubleshooting:
-
Verify Probe Quality:
-
Labeling Efficiency: Ensure your probe was successfully labeled with ATTO 532. This can be checked by measuring the absorbance at 280 nm (for the probe) and 532 nm (for the dye).
-
Probe Integrity: Degradation of the probe can lead to poor or no binding. Run your probe on a gel to check for degradation.
-
-
Optimize Hybridization/Incubation Conditions (for FISH or IHC):
-
Temperature and Time: Ensure that the hybridization or incubation temperature and duration are optimal for your specific probe and target.
-
Buffer Composition: The components of your hybridization or incubation buffer can significantly impact probe binding.
-
-
Check Imaging System:
-
Laser and Filters: Confirm that the 532 nm laser is functioning correctly and that the appropriate filter sets for ATTO 532 are in place.
-
Detector Settings: Increase the detector gain or exposure time, but be mindful of also increasing background noise.
-
Experimental Protocols
Protocol 1: Optimizing Probe Concentration for Immunofluorescence
This protocol outlines a method for determining the optimal concentration of an ATTO 532-labeled antibody.
-
Prepare a dilution series of your ATTO 532-labeled antibody in your chosen antibody dilution buffer. A typical starting range would be from 0.1 µg/mL to 10 µg/mL.
-
Prepare identical samples (e.g., cells cultured on coverslips) for each antibody concentration.
-
Perform your standard immunofluorescence protocol, incubating each sample with a different antibody concentration.
-
Include a negative control where no primary antibody is added to assess background from the secondary antibody (if applicable) and other reagents.
-
Image all samples using identical microscope settings (laser power, exposure time, detector gain).
-
Analyze the images to determine the concentration that provides the brightest specific signal with the lowest background.
Protocol 2: High-Stringency Washing for FISH
This protocol is designed to reduce non-specific binding of ATTO 532-labeled oligonucleotide probes in Fluorescence In-Situ Hybridization (FISH) experiments.[11]
-
Following hybridization, remove the coverslip and immediately place the slides in a Coplin jar containing 2x SSC with 0.3% NP-40 at 72°C for 2 minutes.
-
Transfer the slides to a fresh Coplin jar containing 2x SSC with 0.3% NP-40 and wash for 5 minutes at room temperature with gentle agitation.
-
Perform a final wash in 1x PBS for 5 minutes at room temperature.
-
Proceed with counterstaining and mounting.
Note: The temperature and salt concentration of the wash buffers can be adjusted to modulate the stringency. Higher temperatures and lower salt concentrations result in higher stringency.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. ATTO 532 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How do I reduce high background in my FISH assay? [ogt.com]
ATTO 532 Technical Support Center: Troubleshooting Photobleaching
Welcome to the technical support center for ATTO 532. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to photobleaching of the ATTO 532 fluorescent dye during imaging experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments and mitigate signal loss.
Frequently Asked Questions (FAQs)
Q1: What is ATTO 532 and why is it known for high photostability?
A1: ATTO 532 is a fluorescent label belonging to the rhodamine group of dyes.[1][2][3][4] It is characterized by strong absorption of light, a high fluorescence quantum yield, and excellent water solubility.[1][2][3][4] Its high photostability stems from its rigid molecular structure, which prevents cis-trans isomerization, a common cause of photobleaching in other dyes.[5] This rigidity ensures consistent optical properties, making it highly suitable for demanding applications like single-molecule detection and super-resolution microscopy (e.g., STED, SIM).[1][2][3][6]
Q2: What are the main causes of ATTO 532 photobleaching in my experiments?
A2: Despite its inherent stability, ATTO 532 can still undergo photobleaching. The primary causes include:
-
High Excitation Power: Using a laser or lamp that is too intense will accelerate the rate of photobleaching.
-
Prolonged Exposure: Continuous and long-term illumination of the sample will lead to gradual signal decay.
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited dye with molecular oxygen can generate reactive oxygen species that chemically damage the fluorophore.
-
Suboptimal Environmental Conditions: The pH and chemical composition of the mounting medium can influence the photostability of the dye.
Q3: How does the photostability of ATTO 532 compare to other common dyes like Alexa Fluor 532 and Cy3?
A3: While direct quantitative comparisons can vary depending on experimental conditions, ATTO dyes are generally recognized for their superior photostability compared to traditional cyanine dyes like Cy3.[1][5] ATTO 532 is often used as an alternative to Alexa Fluor® 532.[4][7] The rigidized chromophore of ATTO dyes contributes to their enhanced resistance to photobleaching under prolonged irradiation.[5]
Data Presentation
Table 1: Spectroscopic Properties of ATTO 532 and Comparable Dyes
| Property | ATTO 532 | Alexa Fluor 532 | Cy3 |
| Excitation Max (nm) | 532[3][8] | 532 | ~550 |
| Emission Max (nm) | 553[3][8] | 554 | ~570 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 115,000[8] | 81,000 | 150,000 |
| Quantum Yield | 0.90[8] | 0.61[9] | 0.31 |
| Fluorescence Lifetime (ns) | 3.8[8] | 2.5[9] | ~0.2 |
Note: Values for Alexa Fluor 532 and Cy3 are approximate and can vary based on conjugation and environment.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with ATTO 532.
Issue 1: Rapid Signal Loss or Dim Fluorescence
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Excitation Power | Reduce the laser or lamp power to the lowest level that provides an adequate signal-to-noise ratio. | Slower photobleaching rate and longer observation times. |
| Prolonged Exposure | Minimize the duration of illumination. Use intermittent imaging or a shutter to block the light path when not acquiring images. | Preservation of fluorescent signal over the course of the experiment. |
| Inadequate Mounting Medium | Use a commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) or prepare a custom antifade solution. | Significant reduction in photobleaching by scavenging reactive oxygen species. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters are optimized for ATTO 532 (Excitation: ~532 nm, Emission: ~553 nm). | Maximized signal collection and reduced photobleaching from out-of-spec excitation. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Antibody Binding | Increase the concentration and/or duration of the blocking step. Use a blocking buffer containing serum from the same species as the secondary antibody.[9] | Reduced background signal from non-specific antibody interactions. |
| Excess Unbound Dye | Increase the number and duration of wash steps after incubation with the fluorescently labeled probe.[9] | Removal of residual unbound dye, leading to a cleaner background. |
| Autofluorescence | Image an unstained control sample to determine the level of intrinsic fluorescence from the specimen. If high, consider using a dye with a longer wavelength or spectral unmixing techniques.[9] | Identification and potential mitigation of autofluorescence. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Ensure all reagents are free from microbial contamination.[9] | Elimination of background fluorescence originating from contaminated solutions. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining with ATTO 532 and Antifade Mounting
This protocol provides a general guideline for immunofluorescence staining of adherent cells using an ATTO 532-conjugated secondary antibody and subsequent mounting with an antifade reagent.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody
-
ATTO 532-conjugated Secondary Antibody
-
Phosphate-Buffered Saline (PBS)
-
Antifade Mounting Medium (e.g., ProLong™ Gold)
-
Microscope Slides
Procedure:
-
Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the ATTO 532-conjugated secondary antibody in Blocking Buffer and incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Carefully place a drop of antifade mounting medium onto a microscope slide. Invert the coverslip with the cells onto the drop of mounting medium, avoiding air bubbles.[10]
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions (e.g., overnight at room temperature in the dark for ProLong™ Gold).[10]
-
Imaging: Image the sample using a fluorescence microscope with appropriate filter sets for ATTO 532. Minimize light exposure to prevent photobleaching.
Mandatory Visualization
Troubleshooting Logic for ATTO 532 Photobleaching
Caption: A flowchart for troubleshooting rapid signal loss with ATTO 532.
Experimental Workflow for Single-Molecule FRET (smFRET)
Caption: Workflow for a single-molecule FRET experiment using ATTO 532.
References
- 1. benchchem.com [benchchem.com]
- 2. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. metabion.com [metabion.com]
- 8. A practical guide to single-molecule FRET. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. lab.moffitt.org [lab.moffitt.org]
Validation & Comparative
A Head-to-Head Comparison: ATTO 532 Maleimide vs. NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of conjugation chemistry is paramount. This guide provides an objective comparison of two popular reactive derivatives of the bright and photostable fluorophore, ATTO 532: the maleimide and the N-hydroxysuccinimide (NHS) ester. By understanding the fundamental differences in their reactivity, specificity, and the stability of the resulting conjugates, researchers can make informed decisions to ensure the success of their experiments.
This comparison will delve into the chemical principles of each labeling strategy, present a side-by-side performance analysis, and provide detailed experimental protocols for both methods.
Chemical Principles: Targeting Different Functional Groups
The primary distinction between ATTO 532 maleimide and ATTO 532 NHS ester lies in the amino acid residues they target on a protein. This specificity is dictated by the reactive group attached to the fluorophore.
This compound is a thiol-reactive dye. The maleimide group undergoes a Michael addition reaction with the sulfhydryl group of cysteine residues, forming a stable thioether bond. This reaction is highly specific for cysteines, which are relatively rare in proteins, allowing for site-specific labeling if the protein of interest has a unique and accessible cysteine residue. The optimal pH for this reaction is between 6.5 and 7.5.[1]
ATTO 532 NHS Ester , on the other hand, is an amine-reactive dye. The N-hydroxysuccinimide ester group reacts with primary amines, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein.[2][3] This reaction forms a stable amide bond. Since lysine residues are generally abundant and distributed over the protein surface, NHS ester labeling typically results in the conjugation of multiple fluorophores to a single protein molecule. The optimal pH for this reaction is between 8.0 and 9.0.[3]
Performance Comparison: A Tale of Two Chemistries
The choice between maleimide and NHS ester chemistry extends beyond simple target specificity and has significant implications for the experimental outcome.
| Feature | This compound | ATTO 532 NHS Ester |
| Target Residue | Cysteine (Thiol group) | Lysine (Primary amine), N-terminus |
| Specificity | High (Site-specific labeling possible) | Moderate (Multiple labeling sites common) |
| Optimal pH | 6.5 - 7.5[1] | 8.0 - 9.0[3] |
| Bond Type | Thioether | Amide |
| Bond Stability | Generally stable, but can be reversible under certain conditions (e.g., in the presence of excess thiols)[4][5] | Highly stable[2] |
| Potential for Protein Perturbation | Lower, due to site-specific nature | Higher, as multiple surface lysines may be modified, potentially altering protein charge and conformation |
| Control over Degree of Labeling (DOL) | Easier to control, often aiming for 1:1 labeling | More challenging to control, often results in a population of proteins with varying DOLs |
Spectroscopic Properties of ATTO 532
The core fluorophore, ATTO 532, exhibits excellent photophysical properties that are largely independent of the attached reactive group.
| Property | Value |
| Excitation Maximum (λex) | 532 nm[6][7][8] |
| Emission Maximum (λem) | 552 nm[7][8][9] |
| Molar Extinction Coefficient (ε) | 115,000 M⁻¹cm⁻¹[6][7][8] |
| Fluorescence Quantum Yield (Φ) | 90%[6][7][8] |
| Fluorescence Lifetime (τ) | 3.8 ns[7] |
Experimental Protocols
Below are detailed protocols for labeling a generic protein with this compound and NHS ester. Note that optimization may be required for specific proteins.
Protein Preparation
Regardless of the labeling chemistry, the protein sample must be pure and in a suitable buffer.
-
Buffer Considerations: Avoid buffers containing primary amines (e.g., Tris) for NHS ester labeling and thiol-containing reagents (e.g., DTT, β-mercaptoethanol) for maleimide labeling. Phosphate-buffered saline (PBS) is a good starting point for both.
-
Protein Concentration: A concentration of 1-5 mg/mL is generally recommended.
This compound Labeling Protocol
This protocol is designed for labeling a protein with available cysteine residues.
Materials:
-
Protein solution (1-5 mg/mL in PBS, pH 7.2)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Optional: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
Procedure:
-
Protein Preparation: If the target cysteine is in a disulfide bond, reduce the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored band to elute is the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) and the final protein concentration using UV-Vis spectrophotometry.
ATTO 532 NHS Ester Labeling Protocol
This protocol is suitable for labeling proteins with accessible lysine residues and/or an N-terminus.
Materials:
-
Protein solution (1-5 mg/mL)
-
ATTO 532 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Exchange the protein buffer to the labeling buffer (0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column.
-
Prepare Dye Stock Solution: Immediately before use, dissolve ATTO 532 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 5-10 fold molar excess of the ATTO 532 NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted and hydrolyzed dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) and the final protein concentration using UV-Vis spectrophotometry.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and NHS ester is fundamentally a choice between site-specific and non-specific labeling strategies.
-
Choose this compound when:
-
Site-specific labeling is required.
-
The protein has a unique and accessible cysteine residue.
-
Minimizing perturbation to the protein's structure and function is critical.
-
A well-defined conjugate with a 1:1 dye-to-protein ratio is desired.
-
-
Choose ATTO 532 NHS Ester when:
-
A high degree of labeling is desired.
-
The protein lacks accessible cysteine residues.
-
The primary concern is achieving a bright fluorescent signal, and potential heterogeneity of the labeled product is acceptable.
-
The labeling of surface amines is unlikely to interfere with the protein's function.
-
Ultimately, the optimal choice depends on the specific protein, the experimental goals, and the desired characteristics of the final labeled conjugate. By carefully considering the principles and protocols outlined in this guide, researchers can confidently select the appropriate ATTO 532 derivative to illuminate their biological questions.
References
- 1. Atto 532 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 2. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. Spectrum [Atto 532] | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison of ATTO 532 and Other Common Rhodamine Dyes for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of the optimal fluorophore is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of ATTO 532 against other widely used rhodamine dyes: Tetramethylrhodamine isothiocyanate (TRITC), Tetramethylrhodamine (TAMRA), and Alexa Fluor 532. This comparison is based on their core photophysical properties and performance characteristics, supported by experimental data and detailed protocols for their evaluation.
Key Performance Characteristics at a Glance
The overall performance of a fluorescent dye is dictated by several key photophysical parameters. These include its absorption and emission spectra, molar extinction coefficient (a measure of how strongly it absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. The brightness of a fluorophore is a function of both its extinction coefficient and quantum yield.
| Property | ATTO 532 | Alexa Fluor 532 | TRITC | TAMRA |
| Excitation Max (nm) | 532[1][2][3][4][5][6] | 532[7] | 544-557[8] | 546-555 |
| Emission Max (nm) | 552-553[1][2][3][5][6] | 554[7] | 570-576[8] | 573-580 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 115,000[3][4][5][6] | 81,000[7] | ~85,000 | ~90,000 |
| Quantum Yield (Φ) | 0.90[3][4][5][6] | 0.61[7] | ~0.1-0.3 | ~0.1-0.3 |
| Brightness (ε x Φ) | 103,500 | 49,410 | 8,500 - 25,500 | 9,000 - 27,000 |
| Photostability | High[1][2][3][4][5][6][9] | Moderate | Moderate | Moderate |
Note: The values for TRITC and TAMRA can vary depending on the specific isomer and conjugation state. Brightness is a calculated value (Molar Extinction Coefficient x Quantum Yield) and provides a theoretical measure for comparison.
In-Depth Performance Analysis
ATTO 532 emerges as a superior fluorophore in this comparison, primarily due to its exceptional brightness and high photostability.[1][2][3][4][5][6][9] Its significantly higher quantum yield of 0.90, combined with a high molar extinction coefficient, results in a calculated brightness that surpasses the other rhodamine dyes in this group.[3][4][5][6] This high photon output is crucial for applications requiring high sensitivity, such as single-molecule detection.[1][2][3][4][5][6][9] Furthermore, its enhanced photostability makes it ideal for demanding imaging techniques that involve prolonged or intense light exposure, including super-resolution microscopy (STED, PALM, dSTORM) and live-cell imaging.[1][2][3][4][5][6][9]
Alexa Fluor 532 is a well-regarded dye known for its good performance and reliability. It offers a good balance of brightness and photostability, making it a suitable workhorse for many standard fluorescence microscopy applications.[7] While its quantum yield and resulting brightness are lower than that of ATTO 532, it generally outperforms the more traditional rhodamine dyes, TRITC and TAMRA.
TRITC and TAMRA are classic rhodamine dyes that have been widely used for decades. They are cost-effective options for routine applications. However, their lower quantum yields and moderate photostability can be limiting factors in more demanding experiments where signal intensity and stability are critical. TAMRA is often considered to have slightly better photostability than TRITC.
Experimental Protocols for Performance Evaluation
To facilitate a direct and quantitative comparison of these dyes in a laboratory setting, the following experimental protocols are provided.
Measurement of Photostability
This protocol outlines a method for quantifying the photobleaching rate of fluorescently labeled antibodies in a typical immunofluorescence experiment.
Objective: To compare the rate of fluorescence intensity decay of different fluorophores under continuous illumination.
Materials:
-
Fixed cells on coverslips
-
Primary antibody of interest
-
Secondary antibodies conjugated to ATTO 532, Alexa Fluor 532, TRITC, and TAMRA
-
Antifade mounting medium
-
Fluorescence microscope with a suitable laser line (e.g., 532 nm or 561 nm) and a sensitive camera
Procedure:
-
Sample Preparation: Prepare multiple coverslips with fixed and permeabilized cells. Incubate all samples with the same primary antibody at the same concentration.
-
Secondary Antibody Incubation: Incubate separate sets of coverslips with secondary antibodies conjugated to each of the four dyes. Ensure the degree of labeling (DOL) of the conjugates is similar if possible.
-
Mounting: Mount the coverslips using an antifade mounting medium.
-
Image Acquisition:
-
Locate a field of view with well-stained cells for each dye.
-
Using a consistent laser power and exposure time, acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).
-
-
Data Analysis:
-
Select several regions of interest (ROIs) within the stained structures for each time series.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Normalize the intensity values to the initial intensity (time = 0).
-
Plot the normalized intensity as a function of time for each dye.
-
The rate of decay of the fluorescence signal is inversely proportional to the photostability of the dye. A slower decay indicates higher photostability.
-
Assessment of Brightness and Signal-to-Noise Ratio (SNR)
This protocol describes how to compare the brightness and signal-to-noise ratio of the different dyes in a cellular imaging context.
Objective: To quantitatively compare the signal intensity and the ratio of signal to background noise for each fluorophore.
Materials:
-
Samples prepared as for the photostability measurement.
-
Fluorescence microscope with a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Image Acquisition:
-
For each dye, acquire several images from different fields of view using identical, non-saturating laser power and exposure settings.
-
-
Data Analysis (Brightness):
-
In your image analysis software, define ROIs over specifically stained structures.
-
Measure the mean or integrated fluorescence intensity within these ROIs.
-
Compare the average intensity values between the different dyes to assess their relative brightness in the context of the experiment.
-
-
Data Analysis (Signal-to-Noise Ratio):
-
For each image, select an ROI over a stained structure (Signal) and an adjacent background region devoid of specific staining (Noise).
-
Calculate the mean intensity for both the signal and the background ROIs.
-
The SNR can be calculated as: SNR = (Mean Signal Intensity) / (Standard Deviation of Background Intensity) .
-
A higher SNR indicates a clearer signal that is more easily distinguished from the background.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a comparative analysis of fluorescent dyes.
Conclusion
Based on the available photophysical data, ATTO 532 demonstrates superior brightness and photostability compared to Alexa Fluor 532, TRITC, and TAMRA.[1][2][3][4][5][6][9] This makes it an excellent choice for demanding fluorescence applications where high sensitivity and resistance to photobleaching are paramount. For routine applications, Alexa Fluor 532 provides a reliable and brighter alternative to the traditional TRITC and TAMRA dyes. The selection of the most appropriate dye will ultimately depend on the specific experimental requirements, including the imaging modality, the need for quantitative data, and budget considerations. The provided experimental protocols offer a framework for researchers to perform their own in-house comparisons to validate the optimal dye choice for their specific research needs.
References
- 1. Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Head-to-head Comparison of Green Fluorescent Protein (GFP) Imaging With Luciferase-luciferin Imaging In Vivo Using Single-nanometer Laser-excitation Tuning and an Ultra-low-light-detection Camera and Optics Demonstrates the Superiority of GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metabion.com [metabion.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative assessment of rhodamine spectra [html.rhhz.net]
ATTO 532 vs. Cy3: A Comprehensive Comparison for Fluorescence Microscopy
For researchers, scientists, and drug development professionals selecting the optimal fluorophore is a critical step in ensuring the success of fluorescence microscopy experiments. This guide provides a detailed, data-driven comparison of two commonly used fluorescent dyes, ATTO 532 and Cy3, to facilitate an informed decision for your specific application.
ATTO 532, a rhodamine derivative, and Cy3, a member of the cyanine dye family, are both popular choices for labeling biomolecules in various fluorescence-based assays. They share a similar spectral range, making them suitable for instruments equipped with a 532 nm laser. However, their photophysical and photochemical properties exhibit key differences that can significantly impact experimental outcomes, particularly in demanding applications such as super-resolution microscopy and single-molecule studies.
Quantitative Performance Comparison
The selection of a fluorescent dye is often guided by its key performance metrics. The following table summarizes the essential quantitative data for ATTO 532 and Cy3.
| Property | ATTO 532 | Cy3 |
| Excitation Maximum (λex) | 532 nm[1] | ~550 - 554 nm |
| Emission Maximum (λem) | 553 nm[1] | ~565 - 570 nm |
| Molar Extinction Coefficient (ε) | 115,000 cm⁻¹M⁻¹[1] | 150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | 0.90[1] | ~0.15 - 0.24 |
| Fluorescence Lifetime (τ) | 3.8 ns[1] | ~0.18 - 2.0 ns[2][3] |
| Photostability | High[4][5] | Moderate |
| Brightness (ε × Φ) | 103,500 | ~22,500 - 36,000 |
Key Takeaways from the Data:
-
Brightness: ATTO 532 exhibits significantly higher brightness, a product of its high molar extinction coefficient and exceptionally high quantum yield.[1] This translates to a stronger fluorescence signal, which is advantageous for detecting low-abundance targets.
-
Photostability: ATTO 532 is characterized by its high photostability, making it more resistant to photobleaching under prolonged or intense illumination compared to Cy3.[4][5] This is a crucial factor for time-lapse imaging and super-resolution techniques. ATTO dyes, in general, are known for their increased photostability compared to cyanine dyes like Cy3.[6][7]
-
Fluorescence Lifetime: ATTO 532 has a longer and more defined fluorescence lifetime compared to Cy3.[1][6] The fluorescence lifetime of Cy3 can be more variable and is influenced by its local environment.[2][3] The longer lifetime of ATTO dyes can be leveraged in time-gated detection systems to reduce background autofluorescence.[6]
Experimental Protocols
The following are generalized protocols for immunofluorescence staining using secondary antibodies conjugated to either ATTO 532 or Cy3. These should be optimized for your specific cell type, target antigen, and antibodies.
Indirect Immunofluorescence Staining Protocol
This protocol outlines the steps for staining cells using an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.
Caption: Workflow for indirect immunofluorescence staining.
Detailed Steps:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the ATTO 532 or Cy3-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence microscope equipped with the appropriate filter sets for either ATTO 532 (Excitation/Emission: ~532/553 nm) or Cy3 (Excitation/Emission: ~550/570 nm).
-
Photostability Assessment Protocol
This protocol describes a method to quantitatively compare the photostability of ATTO 532 and Cy3.
Caption: Workflow for assessing fluorophore photostability.
Detailed Steps:
-
Sample Preparation:
-
Prepare solutions of secondary antibodies conjugated to ATTO 532 and Cy3 at the same molar concentration in a suitable buffer (e.g., PBS).
-
Mount a small volume of each solution on a microscope slide and cover with a coverslip.
-
-
Image Acquisition:
-
Using a fluorescence microscope, locate a field of view for each sample.
-
Use identical illumination and detection settings for both dyes.
-
Acquire an initial image at time zero (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a series of images at regular time intervals (e.g., every 10 seconds) for a defined period (e.g., 5 minutes).
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of a region of interest within the illuminated area.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for both ATTO 532 and Cy3 to compare their photobleaching rates.
-
Conclusion and Recommendations
Both ATTO 532 and Cy3 are effective fluorophores for fluorescence microscopy. However, their performance characteristics suggest they are suited for different experimental demands.
Choose ATTO 532 for:
-
High-sensitivity applications: Its superior brightness allows for the detection of low-abundance targets and provides a better signal-to-noise ratio.
-
Long-term imaging and time-lapse experiments: Its high photostability minimizes signal loss over time, ensuring more reliable quantitative data.
-
Super-resolution microscopy techniques (e.g., STED, SIM): Its photostability is a significant advantage in these demanding imaging modalities.[4]
-
Single-molecule studies: The high brightness and photostability are crucial for detecting and tracking individual molecules.
Choose Cy3 for:
-
Routine immunofluorescence: For standard applications where high photostability and extreme brightness are not the primary concerns, Cy3 is a cost-effective and reliable option.
-
FRET (Förster Resonance Energy Transfer) experiments: Cy3 is a well-established FRET donor for acceptors like Cy5.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metabion.com [metabion.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Thiol Labeling Chemistries Beyond Maleimides
For decades, the go-to method for thiol labeling in bioconjugation has been the Michael addition of a thiol to a maleimide. This reaction is valued for its high selectivity for cysteine residues and rapid kinetics under physiological conditions. However, the resulting succinimidyl thioether linkage is often not as stable as desired, particularly for in vivo applications. The reversibility of the Michael addition can lead to deconjugation and exchange with other thiols, such as glutathione, compromising the efficacy and safety of antibody-drug conjugates (ADCs) and other biotherapeutics. Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it unreactive.
These limitations have spurred the development of a diverse toolbox of alternative thiol labeling strategies. This guide provides an objective comparison of the performance of these next-generation thiol-reactive chemistries, supported by experimental data, to assist researchers in selecting the optimal tool for their specific application.
Key Performance Metrics for Thiol Labeling Chemistries
The ideal thiol labeling reagent should exhibit a combination of high reactivity, selectivity, and stability of the resulting conjugate. The following tables provide a quantitative comparison of maleimide chemistry and its alternatives across these key performance metrics.
Table 1: Reactivity and Selectivity of Thiol-Reactive Probes
| Reagent Class | Reactive Group | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Optimal pH | Selectivity for Thiols |
| Maleimides (N-Alkyl) | Maleimide | ~10² - 10⁴ | 6.5 - 7.5 | High |
| Iodoacetamides | Iodoacetamide | ~10¹ - 10² | 7.0 - 8.5 | Moderate (can react with other nucleophiles) |
| Vinyl Sulfones | Vinyl Sulfone | ~10¹ - 10² | 8.0 - 9.0 | High |
| Next-Gen Maleimides (DBM) | Dibromomaleimide | Rapid (comparable to maleimides) | 7.0 - 8.0 | High |
| Thiol-ene (Radical-mediated) | Alkene | Variable (depends on initiator) | 6.5 - 7.5 | High |
| Thiol-yne (Photo-click) | Alkyne | N/A (photo-initiated) | Neutral | High |
| Julia-Kocienski Sulfones | Heteroaryl Sulfone | Slower than maleimides | 7.0 - 8.5 | High |
| Perfluoroaryl Reagents | Perfluoroaryl | Rapid | 7.0 - 8.0 | High |
Table 2: Stability of Thiol Conjugates
| Reagent Class | Bond Formed | Stability in Human Plasma | Key Stability Features |
| Maleimides (N-Alkyl) | Thioether | Moderate (prone to retro-Michael addition) | Susceptible to thiol exchange with albumin. |
| Iodoacetamides | Thioether | High | Forms a stable, irreversible thioether bond. |
| Vinyl Sulfones | Thioether | High | Forms a stable, irreversible thioether bond. |
| Next-Gen Maleimides (DBM) | Thioether (re-bridged disulfide) | High | Hydrolysis of the maleimide can lead to a more stable, ring-opened structure. |
| Thiol-ene (Radical-mediated) | Thioether | High | Forms a stable thioether linkage. |
| Thiol-yne (Photo-click) | Thioether | Very High | Forms a highly stable and irreversible thioether linkage. |
| Julia-Kocienski Sulfones | Thioether | Very High | Significantly more stable in human plasma than maleimide conjugates. |
| Perfluoroaryl Reagents | Thioether | High | Forms a stable carbon-sulfur bond. |
In-Depth Comparison of Thiol Labeling Alternatives
Next-Generation Maleimides (NGMs)
Next-Generation Maleimides, such as dibromomaleimides (DBMs), have been developed to address the stability issues of traditional maleimide conjugates. DBMs can react with two cysteine residues from a reduced disulfide bond, effectively re-bridging the disulfide and creating a more stable linkage. This approach is particularly advantageous for the site-selective conjugation of antibodies.
Reaction Mechanism:
Experimental Protocol: Disulfide Bridging of an Antibody with Dibromomaleimide
-
Antibody Reduction: Dissolve the antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4). Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a final concentration of 1-2 mM. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a degassed conjugation buffer (e.g., PBS, pH 7.2) using a desalting column.
-
Conjugation: Prepare a stock solution of the dibromomaleimide reagent in an organic solvent like DMSO. Add the DBM solution to the reduced antibody solution at a 5-10 fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Purification: Purify the antibody conjugate by size-exclusion chromatography to remove unreacted DBM and any small molecule byproducts.
-
Characterization: Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm the drug-to-antibody ratio (DAR) and the integrity of the conjugate.
Thiol-Ene and Thiol-Yne "Click" Chemistry
Thiol-ene and thiol-yne reactions are powerful "click" chemistries that offer high efficiency, selectivity, and the formation of stable thioether bonds under mild conditions. The radical-mediated thiol-ene reaction involves the addition of a thiol across a double bond, while the thiol-yne reaction involves the addition of a thiol to an alkyne. These reactions can be initiated by UV light or a radical initiator, providing temporal and spatial control over the conjugation process.
Experimental Workflow:
Experimental Protocol: Photo-initiated Thiol-Yne Conjugation
-
Protein and Reagent Preparation: Dissolve the thiol-containing protein in a degassed, aqueous buffer (pH 7.0-7.5). Prepare a stock solution of the alkyne-functionalized reagent and a photoinitiator (e.g., Irgacure 2959) in a compatible solvent.
-
Reaction Setup: In a UV-transparent reaction vessel, combine the protein solution, the alkyne reagent (typically in 10-20 fold molar excess), and the photoinitiator.
-
Initiation: Expose the reaction mixture to UV light (e.g., 365 nm) for a specified period (e.g., 5-30 minutes). The optimal exposure time should be determined empirically.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove unreacted reagents and the photoinitiator.
-
Characterization: Analyze the purified conjugate by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling and confirm conjugate integrity.
Julia-Kocienski-like Reagents (Heteroaryl Sulfones)
Julia-Kocienski-like reagents, such as methylsulfonyl phenyloxadiazoles, offer a robust alternative to maleimides, forming highly stable thioether linkages. These reagents react specifically with cysteine residues and have been shown to produce conjugates with superior stability in human plasma compared to their maleimide counterparts.
Reaction Mechanism:
Experimental Protocol: Labeling with a Methylsulfonyl Phenyloxadiazole Reagent
-
Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer at a pH between 7.0 and 8.5.
-
Conjugation: Add the methylsulfonyl phenyloxadiazole reagent (dissolved in a minimal amount of organic solvent like DMSO) to the protein solution. A molar excess of 5-20 fold is typically used.
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Remove excess reagent by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the degree of labeling and purity of the conjugate using mass spectrometry and SDS-PAGE.
Perfluoroaryl Reagents
Perfluoroaromatic reagents react with cysteine residues via a nucleophilic aromatic substitution (SNA) mechanism, forming stable thioether bonds. This chemistry is highly chemoselective for thiols and proceeds rapidly at room temperature in aqueous solutions.
Experimental Protocol: Perfluoroaryl-Cysteine Conjugation
-
Reagent Preparation: Dissolve the perfluoroaryl reagent in an organic solvent such as DMF or DMSO.
-
Protein Solution: Prepare the thiol-containing protein in an aqueous buffer (e.g., PBS, pH 7.4).
-
Conjugation: Add the perfluoroaryl reagent solution to the protein solution with gentle mixing. A 2-5 fold molar excess of the reagent is often sufficient.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purification: Purify the conjugate using standard methods like size-exclusion chromatography to remove unreacted reagents and byproducts.
-
Analysis: Characterize the conjugate by mass spectrometry to determine the degree of labeling.
Conclusion
While maleimide chemistry remains a widely used method for thiol labeling, its limitations, particularly in terms of conjugate stability, have driven the innovation of superior alternatives. Next-generation maleimides, thiol-ene/yne click chemistry, Julia-Kocienski-like reagents, and perfluoroaryl chemistry all offer significant advantages in forming more robust and stable bioconjugates. The choice of the optimal labeling strategy will depend on the specific requirements of the application, including the desired stability profile, reaction kinetics, and the nature of the biomolecule to be labeled. This guide provides the necessary data and protocols to enable researchers to make an informed decision and advance the development of next-generation bioconjugates.
Stability of ATTO 532 Thioether Bond in Biological Samples: A Comparative Guide
ATTO 532 is a rhodamine-based dye known for its high photostability and excellent water solubility, making it a popular choice for labeling biomolecules.[1][2] Conjugation to proteins is often achieved through the reaction of a maleimide-functionalized ATTO 532 with free sulfhydryl groups on cysteine residues, forming a stable thioether bond.[2][3] However, the stability of this linkage in the complex environment of biological samples, which contain various nucleophiles, is a key consideration.
Alternatives to ATTO 532
A variety of alternative fluorescent dyes are available for labeling biomolecules at similar excitation and emission wavelengths. These include dyes from the Alexa Fluor and cyanine (Cy) families.
Table 1: Spectral Properties of ATTO 532 and Common Alternatives
| Dye | Excitation Max (nm) | Emission Max (nm) |
| ATTO 532 | 532 | 552 |
| Alexa Fluor 532 | 532 | 554 |
| Cy3 | 550 | 570 |
| Alexa Fluor 555 | 555 | 565 |
Thioether Bond Stability in Biological Milieu
The primary mechanism compromising the stability of maleimide-cysteine conjugates in biological samples is the retro-Michael reaction.[4][5][6][7] This reaction is a thiol exchange process where endogenous thiols, such as glutathione (GSH) or albumin, can react with the succinimide ring of the conjugate, leading to the release of the labeled biomolecule.[4][5]
Several factors can influence the rate of this exchange reaction:
-
Thiol Concentration: Higher concentrations of free thiols in the biological sample will increase the rate of the retro-Michael reaction.
-
pH: The reaction is generally more favorable at physiological or slightly basic pH.
-
Local Environment: The microenvironment around the linkage on the protein surface can affect its accessibility to other thiols.
-
Maleimide Structure: The chemical structure of the maleimide itself can influence the stability of the thioether bond. Some studies suggest that modifying the maleimide can enhance the stability of the resulting conjugate.[2][5]
Hydrolysis of the succinimide ring in the maleimide-thiol adduct can lead to a more stable, ring-opened structure that is less susceptible to thiol exchange.[4][5]
Experimental Data on Conjugate Stability
While specific data directly comparing the stability of the ATTO 532 thioether bond with other dyes in biological samples is scarce, the general principles of maleimide-cysteine conjugate stability apply. The following table outlines a proposed experimental design to generate such comparative data.
Table 2: Proposed Experimental Data for Thioether Bond Stability in Human Serum
| Dye Conjugate | Incubation Time (hours) | % Intact Conjugate (Mean ± SD) |
| ATTO 532-BSA | 0 | 100 ± 0 |
| 6 | Data to be generated | |
| 12 | Data to be generated | |
| 24 | Data to be generated | |
| 48 | Data to be generated | |
| Alexa Fluor 532-BSA | 0 | 100 ± 0 |
| 6 | Data to be generated | |
| 12 | Data to be generated | |
| 24 | Data to be generated | |
| 48 | Data to be generated | |
| Cy3-BSA | 0 | 100 ± 0 |
| 6 | Data to be generated | |
| 12 | Data to be generated | |
| 24 | Data to be generated | |
| 48 | Data to be generated |
This table represents a template for data presentation. Actual values would be obtained through experimental investigation.
Experimental Protocols
To obtain the comparative stability data, the following experimental workflow can be employed.
Protocol 1: Preparation of Dye-Protein Conjugates
-
Protein Preparation: Dissolve Bovine Serum Albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4) to a final concentration of 10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP, followed by removal of the reducing agent.
-
Dye Preparation: Dissolve the maleimide-activated dye (ATTO 532, Alexa Fluor 532, or Cy3) in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add the dissolved dye to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted dye by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the respective absorption maximum of the dye.
Protocol 2: In Vitro Stability Assay in Human Serum
-
Incubation: Dilute the purified dye-protein conjugates to a final concentration of 1 mg/mL in fresh human serum.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 12, 24, and 48 hours), take aliquots of the reaction mixture.
-
Sample Preparation for Analysis: Precipitate the proteins from the serum samples by adding a threefold excess of cold acetone. Centrifuge to pellet the precipitated protein, and collect the supernatant for analysis of released dye, or resuspend the pellet for analysis of the intact conjugate.
-
Quantification by RP-HPLC:
-
System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a fluorescence detector.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for each dye.
-
Analysis: The percentage of intact conjugate at each time point is determined by integrating the peak area corresponding to the dye-protein conjugate and comparing it to the initial (time 0) peak area.[8][9]
-
-
Confirmation by Mass Spectrometry (Optional):
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing the stability of dye-protein conjugates.
Signaling Pathway and Logical Relationships
The degradation of a maleimide-dye conjugate in a biological sample can be represented as a signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revealing the cellular degradome by mass spectrometry analysis of proteasome-cleaved peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genesispub.org [genesispub.org]
- 13. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Degree of Labeling for ATTO 532 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate determination of the degree of labeling (DOL) is critical for ensuring the quality, consistency, and efficacy of fluorescently labeled conjugates. The DOL, which represents the average number of dye molecules conjugated to a protein, directly impacts the fluorescence intensity and potential functionality of the conjugate.[1][2] An optimal DOL is crucial, as under-labeling can lead to a poor signal-to-noise ratio, while over-labeling may cause fluorescence quenching or alter the biomolecule's biological activity.[3] This guide provides a comprehensive comparison of methods for validating the DOL of ATTO 532 conjugates, presenting both the standard spectrophotometric approach and advanced alternative techniques.
Comparison of DOL Validation Methods
The selection of a suitable method for DOL determination depends on various factors, including the required accuracy, sample availability, throughput needs, and access to specific instrumentation. While spectrophotometry is the most common and accessible method, other techniques can provide more detailed and precise information.
| Method | Principle | Sample Requirement | Throughput | Resolution | Advantages | Limitations |
| Spectrophotometry | Measures absorbance at two wavelengths (280 nm for protein and the dye's λmax) to calculate the concentrations of protein and dye.[3] | Low (microgram scale) | High | Low (provides an average DOL) | Simple, rapid, and widely accessible instrumentation.[3] | Indirect measurement, assumes the extinction coefficients of the free dye and conjugated dye are identical, which may not be accurate.[4] Can be affected by impurities that absorb at 280 nm or the dye's λmax. |
| Mass Spectrometry (MS) | Directly measures the mass of the intact protein conjugate. The mass difference between the labeled and unlabeled protein determines the number of attached dye molecules. | Low (microgram to sub-microgram scale) | Medium to Low | High (can resolve species with different numbers of labels) | Provides a direct and accurate measurement of mass and can identify the distribution of dye-to-protein ratios.[5] | Requires expensive instrumentation and specialized expertise. High salt concentrations in the sample can interfere with ionization. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. Labeled proteins with different numbers of dye molecules will have different mobilities. | Very Low (nanogram to picogram scale) | High | High (can separate different labeled species) | High resolution, high sensitivity, and requires minimal sample volume.[6] | Protein adsorption to the capillary wall can be a challenge. The method can be sensitive to buffer composition and pH.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of hydrophobic dye molecules increases the protein's hydrophobicity, allowing for the separation of species with different DOLs.[8][9] | Low to Medium (microgram to milligram scale) | Medium | Medium to High | A non-denaturing technique that can separate different labeled species.[10] | Typically incompatible with mass spectrometry due to the high salt concentrations used in the mobile phase.[8] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. Different labeled species can be resolved.[11] | Low (microgram scale) | Medium | High | High resolution and compatible with mass spectrometry.[12] | The denaturing conditions may not be suitable for all applications. |
Experimental Protocols
Spectrophotometric Determination of DOL for ATTO 532 Conjugates
This is the most common method for determining the DOL of fluorescently labeled proteins.[3]
Materials:
-
ATTO 532-labeled protein conjugate, purified from free dye.
-
Spectrophotometer capable of measuring absorbance in the UV-Vis range.
-
Quartz cuvettes.
-
Buffer used for dissolving the conjugate (e.g., PBS).
Key Spectroscopic Data for ATTO 532:
-
Molar Extinction Coefficient (ε_dye) at 532 nm: 115,000 M⁻¹cm⁻¹[1][13][14][15]
-
Correction Factor (CF₂₈₀): 0.09[13][15] (This accounts for the absorbance of the dye at 280 nm).
Procedure:
-
Measure the absorbance of the purified ATTO 532 conjugate solution at 280 nm (A₂₈₀) and 532 nm (A₅₃₂). The buffer used for the conjugate should be used as a blank.
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₃₂ × CF₂₈₀)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the ATTO 532 dye using the Beer-Lambert law:
-
Dye Concentration (M) = A₅₃₂ / ε_dye
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Mass Spectrometry for DOL Determination
Mass spectrometry provides a direct measurement of the molecular weight of the protein conjugate, allowing for a precise determination of the number of attached dye molecules.
Materials:
-
ATTO 532-labeled protein conjugate, purified and desalted.
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF, or Q-TOF).
-
Appropriate solvents for sample preparation and analysis.
Procedure:
-
Prepare the ATTO 532 conjugate sample for mass spectrometry analysis. This typically involves desalting the sample to remove any non-volatile salts that can interfere with ionization.
-
Acquire the mass spectrum of the intact, unlabeled protein to determine its precise molecular weight.
-
Acquire the mass spectrum of the intact ATTO 532-labeled protein conjugate.
-
The mass spectrum of the conjugate will show a distribution of peaks, with each peak corresponding to a protein molecule with a specific number of attached dye molecules.
-
Determine the mass of a single ATTO 532 molecule (the exact mass will depend on the specific reactive group used for conjugation).
-
Calculate the number of dye molecules for each peak by subtracting the mass of the unlabeled protein from the mass of the conjugate peak and dividing by the mass of a single dye molecule.
-
The average DOL can be calculated by taking the weighted average of the different labeled species observed in the mass spectrum.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting the appropriate validation method, the following diagrams are provided.
References
- 1. Extinction Coefficient [Atto 532] | AAT Bioquest [aatbio.com]
- 2. metabion.com [metabion.com]
- 3. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 7. web.stanford.edu [web.stanford.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. leica-microsystems.com [leica-microsystems.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. leica-microsystems.com [leica-microsystems.com]
ATTO 532: A Guide to Spectral Overlap with Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral properties of ATTO 532 with other commonly used fluorophores, offering insights into their potential for spectral overlap. Understanding these overlaps is crucial for designing multiplex fluorescence experiments and for applications relying on Förster Resonance Energy Transfer (FRET), a mechanism that is highly dependent on the spectral characteristics of the donor and acceptor fluorophores.
Spectral Properties of ATTO 532 and Alternatives
ATTO 532 is a fluorescent label analogous to the well-known dye Rhodamine 6G. It is characterized by strong absorption, high fluorescence quantum yield, and excellent photostability, making it a versatile tool in various applications including single-molecule detection, flow cytometry, and high-resolution microscopy. Its spectral characteristics, alongside those of other common fluorophores with which it may exhibit spectral overlap, are detailed below.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| ATTO 532 | 532 | 553 | 115,000 | 0.90 |
| Alexa Fluor 532 | 532[1] | 554[1] | 81,000[1][2] | 0.61[1] |
| Rhodamine 6G | 525[3] | 548[3] | ~116,000 | ~0.95[4] |
| Cyanine 3 (Cy3) | 550 - 555[5][6] | 568 - 570[5][7] | 150,000[7] | ~0.15 - 0.4[7][8] |
| Tetramethylrhodamine (TAMRA) | 550 - 552[9][10] | 575 - 578[9][10] | ~66,100[11][12][13] | Not readily available |
Understanding Spectral Overlap for FRET Applications
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore in an excited state and a nearby acceptor fluorophore. A critical requirement for FRET to occur is the overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor molecules, typically in the range of 1-10 nanometers, making FRET a powerful "spectroscopic ruler" for studying molecular interactions.
The following diagram illustrates the principle of spectral overlap required for FRET, using a donor-acceptor pair as an example.
Caption: Principle of spectral overlap in FRET.
Experimental Protocol: Determining FRET Efficiency
A common method to quantify FRET efficiency is through sensitized emission, where the fluorescence of the acceptor is measured upon excitation of the donor.
Objective: To determine the FRET efficiency between a donor (e.g., ATTO 532) and a suitable acceptor fluorophore (e.g., a fluorophore with an excitation spectrum that overlaps with ATTO 532's emission spectrum) conjugated to interacting biomolecules.
Materials:
-
Donor-labeled biomolecule (e.g., Protein A-ATTO 532)
-
Acceptor-labeled biomolecule (e.g., Protein B-Acceptor Fluorophore)
-
Unlabeled biomolecules (for control experiments)
-
Appropriate buffer solutions
-
Fluorometer or fluorescence microscope equipped with the necessary excitation sources and emission filters.
Methodology:
-
Sample Preparation:
-
Prepare samples containing:
-
Donor-only labeled biomolecule.
-
Acceptor-only labeled biomolecule.
-
A mixture of both donor- and acceptor-labeled biomolecules.
-
Unlabeled biomolecules as a negative control.
-
-
Ensure all samples are at the same concentration and in the same buffer to maintain consistent environmental conditions.
-
-
Spectral Measurements:
-
Donor Emission Scan: Excite the donor-only sample at the donor's maximum excitation wavelength (e.g., ~532 nm for ATTO 532) and record the emission spectrum. This provides the donor's fluorescence intensity in the absence of the acceptor.
-
Acceptor Emission Scan: Excite the acceptor-only sample at the acceptor's maximum excitation wavelength and record the emission spectrum. This is to characterize the acceptor's fluorescence.
-
FRET Measurement: Excite the mixed sample (containing both donor and acceptor) at the donor's excitation wavelength. Record the emission spectrum across the range that covers both the donor and acceptor emission peaks.
-
-
Data Analysis:
-
Correction for Spectral Bleed-through:
-
Measure the "bleed-through" of the donor's emission into the acceptor's detection channel by exciting the donor-only sample at the donor's excitation wavelength and measuring the signal in the acceptor's emission channel.
-
Measure the direct excitation of the acceptor at the donor's excitation wavelength by exciting the acceptor-only sample at the donor's excitation wavelength and measuring the signal in the acceptor's emission channel.
-
-
Calculate FRET Efficiency (E): The FRET efficiency can be calculated using various methods, one of the most common being the ratio of the sensitized emission of the acceptor to the total fluorescence of the donor. A simplified formula is:
-
E = 1 - (F_DA / F_D)
-
Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Workflow for FRET Experiment:
Caption: Workflow for a sensitized emission FRET experiment.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Fluorophores [microscopy.unc.edu]
- 3. Spectrum [Rhodamine 6G] | AAT Bioquest [aatbio.com]
- 4. omlc.org [omlc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. scispace.com [scispace.com]
- 9. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Optical properties and application of a reactive and bioreducible thiol-containing tetramethylrhodamine dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
ATTO 532: A Comparative Guide for Microscopy Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical determinant of experimental success in microscopy. ATTO 532, a fluorescent label from the rhodamine family, is a popular choice for a variety of applications due to its strong absorption, high fluorescence quantum yield, and excellent photostability. This guide provides a comprehensive comparison of ATTO 532's performance in different microscopy buffers and against its common alternatives, supported by experimental data and detailed protocols.
ATTO 532 is structurally related to Rhodamine 6G and is characterized by its excellent water solubility.[1][2][3][4][5][6] It is well-suited for single-molecule detection, super-resolution microscopy techniques like STED, and flow cytometry.[1][2][4][5] Its optimal excitation wavelength is around 532 nm, making it compatible with common laser lines, and its emission maximum is approximately 553 nm.[1]
Performance in Different Microscopy Buffers
The performance of a fluorescent dye can be significantly influenced by its chemical environment, particularly the composition and pH of the microscopy buffer. While comprehensive, peer-reviewed studies directly comparing ATTO 532 in a wide range of buffers are limited, manufacturer's data and related research provide valuable insights.
ATTO-TEC, the manufacturer of ATTO dyes, specifies that the fluorescence quantum yield and lifetime of their dyes, including ATTO 532, are typically measured in an aqueous phosphate-buffered saline (PBS) solution at pH 7.4.[1] This suggests that PBS is a suitable and recommended buffer for general applications with ATTO 532. One study noted the excitation and emission maxima of ATTO 532 to be 533 nm and 560 nm, respectively, in a 0.1 M phosphate buffer at pH 7.0.
Comparison with Alternative Dyes
The primary alternatives to ATTO 532 in the same spectral region are Alexa Fluor 532 and CF532.
| Feature | ATTO 532 | Alexa Fluor 532 | CF®532 |
| Excitation Max. | ~532 nm[1] | ~532 nm[7] | ~527 nm |
| Emission Max. | ~553 nm[1] | ~554 nm[7] | ~558 nm |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | 115,000[1] | 81,000[7] | 96,000 |
| Quantum Yield | 0.90 (in PBS, pH 7.4)[1] | 0.61[7] | Not specified |
| Key Features | High photostability, excellent water solubility, suitable for single-molecule and super-resolution microscopy.[1][2][4][5] | Good performance in fluorescence microscopy.[7] | Brighter than Alexa Fluor® 532, highly water-soluble and pH-insensitive. |
Note: The photophysical properties of fluorescent dyes can vary depending on the specific buffer, pH, and conjugation state. The data presented here is based on manufacturer's specifications and should be used as a general guide.
One study that compared various green-excited dyes for STORM (Stochastic Optical Reconstruction Microscopy) in a commercial mounting medium, Slowfade Diamond, found that Alexa Fluor 532 performed well. While this study did not include ATTO 532, it provides a relevant experimental context for comparing dyes in a specific imaging buffer designed to enhance photostability.
Experimental Protocols
To ensure optimal and reproducible results, it is crucial to follow standardized experimental protocols. Below are general methodologies for preparing and imaging samples using fluorescent dyes like ATTO 532.
General Staining Protocol for Fixed Cells
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Primary and Secondary Antibody Incubation:
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG ATTO 532) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fading agent.
-
Image the samples using a fluorescence microscope equipped with the appropriate filters for ATTO 532 (Excitation: ~530/20 nm; Emission: ~560/30 nm).
-
Experimental Workflow for Immunofluorescence Staining
Caption: A typical workflow for immunofluorescence staining of fixed cells.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be studied using ATTO 532-labeled antibodies to visualize the localization of a key protein.
Caption: A simplified signaling cascade leading to gene expression.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. ATTO 532 carboxy, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 6. metabion.com [metabion.com]
- 7. FluoroFinder [app.fluorofinder.com]
Navigating the Maze of Bioconjugate Stability: A Comparative Guide to ATTO 532 Maleimide in Serum
For researchers, scientists, and drug development professionals, the stability of fluorescently labeled biomolecules in biological matrices is a critical parameter influencing experimental outcomes and the therapeutic efficacy of antibody-drug conjugates (ADCs). The maleimide-thiol conjugation chemistry, a widely adopted method for linking probes to cysteine residues, is known for its efficiency but is also scrutinized for its potential instability in the physiological environment of serum. This guide provides an objective comparison of the serum stability of ATTO 532 maleimide conjugates against other commonly used fluorescent probes, supported by a detailed experimental protocol for in-house validation.
The Stability Challenge of Maleimide Conjugates in Serum
The thioether bond formed between a maleimide and a thiol is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like albumin, which is abundant in serum. This can lead to the transfer of the fluorescent probe from the target biomolecule to serum proteins, resulting in a loss of specific signal and potential off-target effects. Furthermore, hydrolysis of the succinimide ring in the maleimide-thiol adduct can occur, which, while preventing the retro-Michael reaction, represents a modification of the original conjugate. The rate of these reactions is influenced by the specific structure of the maleimide and the local environment of the conjugation site.
Comparative Serum Stability: this compound vs. Alternatives
While direct head-to-head studies comparing the serum stability of ATTO 532, Alexa Fluor 532, and DyLight 532 maleimide conjugates are not extensively published, data from studies on antibody-drug conjugates (ADCs) using similar N-alkyl maleimide linkers can provide valuable insights. These studies consistently demonstrate a degree of instability for traditional maleimide conjugates in serum.
| Feature | This compound (and similar N-Alkyl Maleimides) | Alexa Fluor 532 C5 Maleimide | DyLight 532 Maleimide | N-Aryl Maleimide Conjugates (for comparison) |
| Linkage Chemistry | Michael addition to thiol | Michael addition to thiol | Michael addition to thiol | Michael addition to thiol |
| Reported Serum Instability (Deconjugation over 7 days at 37°C) | 35-67% (based on ADC studies with N-alkyl maleimides)[1][2] | Data not specifically available, but expected to be in a similar range to other N-alkyl maleimides. | Data not specifically available, but expected to be in a similar range to other N-alkyl maleimides. | < 20%[1][2] |
| Primary Mode of Instability | Retro-Michael reaction (thiol exchange with serum proteins like albumin)[3] | Retro-Michael reaction | Retro-Michael reaction | More resistant to retro-Michael reaction |
| Key Considerations | The rate of deconjugation can be significant, impacting long-term studies. | The C5 linker may offer some steric hindrance, but significant stability improvement is not expected. | Similar stability profile to other N-alkyl maleimides is anticipated. | Offer enhanced stability but may not be available for all dyes. |
Note: The deconjugation percentages are derived from studies on antibody-drug conjugates and serve as an estimate for the relative stability of these fluorescent dye conjugates. Actual stability will depend on the specific protein, conjugation site, and experimental conditions.
Experimental Protocol for Assessing Serum Stability of Fluorescent Conjugates
This protocol outlines a robust method to directly compare the serum stability of different fluorescent maleimide-protein conjugates.
Objective: To quantify the percentage of intact fluorescently labeled protein conjugate over time when incubated in human serum.
Materials:
-
Fluorescently labeled protein conjugates (e.g., ATTO 532-maleimide-BSA, Alexa Fluor 532-maleimide-BSA, DyLight 532-maleimide-BSA)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a size-exclusion column (SEC) and a fluorescence detector
-
Incubator at 37°C
-
Microcentrifuge tubes
Procedure:
-
Preparation of Conjugate Solutions:
-
Prepare stock solutions of each fluorescently labeled protein conjugate in PBS at a concentration of 1 mg/mL.
-
Determine the initial fluorescence of each stock solution using a fluorometer to ensure comparable starting signals.
-
-
Incubation in Serum:
-
In separate microcentrifuge tubes, dilute each fluorescent conjugate stock solution into human serum to a final concentration of 100 µg/mL.
-
Prepare a control sample for each conjugate by diluting it to the same final concentration in PBS.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 4, 24, 48, 72, and 168 hours), withdraw an aliquot from each tube.
-
Immediately store the aliquots at -80°C to halt any further reaction until analysis.
-
-
HPLC-SEC Analysis:
-
Thaw the samples on ice.
-
Inject an equal volume of each sample onto the SEC-HPLC system.
-
The mobile phase should be a physiological buffer (e.g., PBS, pH 7.4).
-
Monitor the elution profile using the fluorescence detector set to the appropriate excitation and emission wavelengths for the specific dye.
-
Three main peaks are expected:
-
Intact fluorescently labeled protein conjugate (highest molecular weight).
-
Fluorescent dye transferred to serum albumin.
-
Free, unconjugated fluorescent dye (lowest molecular weight).
-
-
-
Data Analysis:
-
Integrate the peak area for the intact fluorescent conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact conjugate versus time for each fluorescent dye to compare their stability profiles.
-
Visualizing the Workflow and Instability Pathway
To better understand the experimental process and the underlying mechanism of instability, the following diagrams are provided.
Conclusion
The stability of maleimide-based bioconjugates in serum is a multifaceted issue that warrants careful consideration in experimental design. While this compound is a high-performance fluorophore, like other N-alkyl maleimides, its conjugates are susceptible to deconjugation in serum. The provided experimental protocol offers a standardized method for researchers to empirically determine the stability of their specific fluorescent conjugates under physiologically relevant conditions. For applications requiring high long-term stability, exploring alternative conjugation chemistries or more stable maleimide derivatives may be advantageous. By understanding and quantifying the stability of these critical reagents, researchers can enhance the reliability and reproducibility of their findings.
References
A Comparative Guide to the Photostability of ATTO 532 and Alexa Fluor Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of a robust and photostable fluorophore is paramount for generating high-quality, reproducible data. This guide provides a detailed comparison of the photophysical properties and reported photostability of ATTO 532, a fluorescent dye from ATTO-TEC, against its spectrally similar counterpart, Alexa Fluor 532, from Thermo Fisher Scientific.
Overview of ATTO 532 and Alexa Fluor 532
ATTO 532 is a fluorescent label related to the well-known dye Rhodamine 6G.[1][2][3][4][5] It is characterized by its strong absorption, high fluorescence quantum yield, and notably, its high photostability, making it highly suitable for demanding applications such as single-molecule detection and high-resolution microscopy.[1][2][3][4][5] Alexa Fluor 532 is a member of the widely used Alexa Fluor family of dyes, known for their brightness and pH insensitivity. It is spectrally similar to other common dyes like Cy3 and TRITC.[6]
Quantitative Data Presentation
The following table summarizes the key photophysical properties of ATTO 532 and Alexa Fluor 532 based on available data. These parameters are crucial in determining a dye's performance in fluorescence experiments.
| Property | ATTO 532 | Alexa Fluor 532 |
| Excitation Maximum | 532 nm[3][4] | 532 nm[6] |
| Emission Maximum | 553 nm[3] | 554 nm[6] |
| Molar Extinction Coefficient | 115,000 cm⁻¹M⁻¹[3][4] | 81,000 cm⁻¹M⁻¹[6] |
| Fluorescence Quantum Yield | 0.90[3][4] | 0.61[6][7] |
| Fluorescence Lifetime | 3.8 ns[3][4] | 2.5 ns[7] |
Experimental Protocols
To provide a framework for the objective comparison of fluorescent dye photostability, a detailed, generalized experimental protocol is described below. This methodology is based on common practices for assessing photobleaching in fluorescence microscopy.
Experimental Protocol for Photostability Measurement of Fluorescent Dyes
Objective: To quantify and compare the photostability of two fluorescent dyes (e.g., ATTO 532 and Alexa Fluor 532) under controlled illumination conditions.
Materials:
-
Microscope slides and coverslips
-
Aqueous buffer solution (e.g., PBS, pH 7.4)
-
Solutions of the fluorescent dyes to be tested at a standardized concentration (e.g., 1 µM)
-
A fluorescence microscope equipped with:
-
A stable light source (e.g., a 532 nm laser)
-
A power meter to measure light intensity at the objective
-
A sensitive camera (e.g., sCMOS or EMCCD)
-
Appropriate filter sets for the dyes being tested
-
Image acquisition and analysis software (e.g., ImageJ/Fiji)
-
Methodology:
-
Sample Preparation:
-
Prepare a solution of each dye in the aqueous buffer at the desired concentration.
-
Create a droplet of the dye solution on a microscope slide and place a coverslip over it.
-
Seal the coverslip with an appropriate sealant to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and the light source, allowing them to stabilize.
-
Select the appropriate objective lens (e.g., 60x oil immersion).
-
Use the power meter to measure and adjust the light intensity at the sample plane to a standardized level for all experiments.
-
-
Image Acquisition:
-
Bring the sample into focus.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These parameters must remain constant throughout the experiment.
-
Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the dye's photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be calculated from this data.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for comparing the photostability of fluorescent dyes.
Caption: Experimental workflow for comparative photostability analysis.
References
- 1. metabion.com [metabion.com]
- 2. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of ATTO 532 Maleimide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, adherence to proper laboratory safety and waste disposal protocols is paramount. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of ATTO 532 maleimide, ensuring a secure laboratory environment while minimizing environmental impact.
While this compound is not classified as a hazardous substance according to the Regulation (EC) No. 1272/2008 (CLP), responsible disposal is still necessary.[1] The following procedures are based on general best practices for non-hazardous laboratory chemical waste and specific considerations for the maleimide functional group.
I. Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.
II. Quantitative Data
The following table summarizes key quantitative data for ATTO 532.
| Property | Value |
| Molecular Weight | ~1063 g/mol |
| Excitation Wavelength (λex) | 532 nm |
| Emission Wavelength (λem) | 552 nm |
| Molar Extinction Coefficient | 1.15 x 10⁵ M⁻¹ cm⁻¹ |
| Fluorescence Quantum Yield | 90% |
| Fluorescence Lifetime | 3.8 ns |
III. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedures for the disposal of solid this compound and solutions containing the compound.
Step 1: Deactivation of the Maleimide Group (Recommended for Liquid Waste)
The maleimide group is reactive towards thiols. To minimize any potential reactivity in the waste stream, it is good laboratory practice to quench the maleimide functionality before disposal.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as L-cysteine, N-acetylcysteine, or mercaptoethanol at a concentration of 1.5 to 2 times the molar concentration of the this compound in your waste solution.
-
Reaction: Add the quenching solution to the liquid waste containing this compound.
-
Incubation: Gently mix the solution and allow it to stand at room temperature for at least one hour to ensure the complete reaction and formation of a stable thioether.
Step 2: Waste Segregation and Collection
Proper segregation is critical for compliant disposal.
-
Solid Waste:
-
Unused or expired solid this compound should be kept in its original, clearly labeled container.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, and absorbent paper) should be collected in a designated, sealed plastic bag or container. This container must be clearly labeled as "Non-hazardous chemical waste: this compound contaminated debris."
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound, including reaction buffers, washes, and the deactivated solution from Step 1, in a dedicated, leak-proof, and chemically-resistant container.
-
Clearly label the liquid waste container with "Non-hazardous chemical waste," the full chemical name "this compound (deactivated)," the solvent (e.g., aqueous buffer, DMSO), and an approximate concentration.
-
Step 3: Final Disposal
Consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for the disposal of non-hazardous chemical waste. The general procedures are as follows:
-
Solid Waste:
-
Do not dispose of solid chemical waste in regular laboratory trash bins that are handled by custodial staff.
-
Dispose of the sealed and labeled container of solid waste and contaminated debris as directed by your institution's EHS office. This may involve placing it in a designated collection area for non-hazardous solid chemical waste.
-
-
Liquid Waste:
-
While some non-hazardous, water-soluble chemicals may be approved for drain disposal, it is imperative to obtain explicit approval from your institution's EHS department before proceeding.
-
If not approved for drain disposal, the sealed and labeled liquid waste container should be taken to your institution's designated chemical waste collection site.
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling ATTO 532 Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of ATTO 532 maleimide, a fluorescent dye commonly used for labeling proteins and other molecules. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While the manufacturer's Safety Data Sheet (SDS) for this compound states that the product is not classified as hazardous under Regulation (EC) No. 1272/2008, it is prudent to handle it with a high degree of caution, following good laboratory practices.[1] Maleimide compounds, in general, can be irritating to the skin and eyes. ATTO 532 is a rhodamine-based dye, and rhodamines are considered highly toxic and biohazardous.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes of the dye solution. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Nitrile is recommended for its chemical resistance. |
| Body Protection | Laboratory coat | Protects skin and clothing from accidental spills. |
Storage and Handling
Proper storage and handling are crucial to maintain the stability and reactivity of this compound.
-
Storage: Upon receipt, store the vial at -20°C and protect it from light and moisture.[3][4][5] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[4][5] Properly stored, the product is stable for at least three years.[4][5]
-
Handling: Handle the solid compound and solutions in a well-ventilated area. Avoid generating dust. Prepare solutions of the dye immediately before use.[6][7] this compound is soluble in polar organic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[6][7] Due to the reactive nature of maleimides, it is important to use anhydrous and amine-free solvents.[6][7]
Operational Plan: Protein Labeling Protocol
This section provides a step-by-step guide for a common application of this compound: the labeling of proteins.
Quantitative Data for Protein Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Labeling efficiency may decrease at lower concentrations. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), Tris, or HEPES | The optimal pH for the reaction is between 7.0 and 7.5. |
| Dye Stock Solution | 10 mM in anhydrous DMSO | Prepare fresh before use. Stock solutions can be stored at -20°C for up to 4 weeks, protected from light and moisture. |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | This may need to be optimized depending on the protein and the desired degree of labeling. |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | The reaction should be carried out in the dark. |
| Stop Reagent | Glutathione or mercaptoethanol | Added in excess to quench the reaction. |
Experimental Protocol
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2) to a concentration of 2-10 mg/mL.[3]
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiol groups using a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding a low molecular weight thiol, such as glutathione, to consume any unreacted maleimide.[3]
-
-
Purification of the Conjugate:
-
Storage of the Conjugate:
-
Store the purified conjugate under the same conditions as the unlabeled protein. For long-term storage, it is recommended to divide the solution into aliquots and freeze at -20°C. Avoid repeated freeze-thaw cycles and protect from light.[3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste materials, including unused this compound, contaminated solutions, gloves, and plasticware, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: ATTO 532 is a rhodamine-based dye. Rhodamines are considered toxic and should not be disposed of in the regular trash or down the drain.[2] The Safety Data Sheet for this compound specifies that the contents and container should be disposed of in accordance with a licensed collector's sorting instructions.[1] Therefore, all waste containing this dye must be disposed of through an approved hazardous waste disposal service.
Experimental Workflow
Caption: Workflow for labeling proteins with this compound.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. carlroth.com [carlroth.com]
- 7. Rhodamine B SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. cdn.gentaur.com [cdn.gentaur.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
